Technical Documentation Center

2-Bromo-1-chloro-4-(trichloromethoxy)benzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-1-chloro-4-(trichloromethoxy)benzene
  • CAS: 1417567-88-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Predicted and Experimental Spectroscopic Characterization of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Abstract: The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive technical framework for the spectroscopic analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive technical framework for the spectroscopic analysis of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene, a compound for which published experimental data is not currently available. As such, this document serves as both a predictive whitepaper and a practical laboratory guide. We will leverage established principles of spectroscopy and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Each section includes a detailed, field-proven experimental protocol to enable researchers to acquire and validate this data, ensuring a self-validating system of characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a rigorous approach to the structural elucidation of new molecules.

Molecular Structure and Predicted Spectroscopic Behavior

2-Bromo-1-chloro-4-(trichloromethoxy)benzene possesses a unique combination of substituents on an aromatic ring. The presence of two different halogens (Bromine and Chlorine) and a bulky, highly electronegative trichloromethoxy group (-OCCl₃) dictates a distinct electronic and steric environment. The bromine and chlorine atoms are electron-withdrawing via induction but can donate electron density through resonance. The trichloromethoxy group is a potent electron-withdrawing group due to the cumulative inductive effect of the three chlorine atoms. These features are expected to significantly influence the molecule's interaction with electromagnetic radiation, leading to a unique spectroscopic fingerprint. This guide will systematically predict and outline the validation of this fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][2]

Theoretical Principles and Predictions

¹H NMR Spectroscopy: The benzene ring has three aromatic protons. Their chemical shifts (δ) are influenced by the electronic effects of the substituents. All substituents are electron-withdrawing, which should shift the proton signals downfield relative to benzene (7.36 ppm).[3] The proton ortho to the bromine (H-3) will be influenced by its deshielding and anisotropic effects. The proton between the chlorine and the trichloromethoxy group (H-5) will be significantly deshielded. The proton ortho to the trichloromethoxy group (H-6) will also be shifted downfield. The coupling patterns will be informative; we predict two doublets and a doublet of doublets, based on ortho and meta coupling constants (J).[3]

¹³C NMR Spectroscopy: The ¹³C spectrum will show six distinct signals for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the electronegative substituents (ipso-carbons) will have their chemical shifts significantly affected.[4][5] The carbon attached to the trichloromethoxy group (C-4) is expected to be highly deshielded. The carbons bonded to bromine (C-2) and chlorine (C-1) will also exhibit characteristic shifts. The remaining carbons (C-3, C-5, C-6) will be influenced by the additive effects of the substituents in their ortho, meta, and para positions.[6]

Predicted NMR Data Summary
Analysis Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling (J, Hz)
¹H NMR
H-3~7.6 - 7.8d, J ≈ 8.5 Hz
H-5~7.4 - 7.6dd, J ≈ 8.5, 2.5 Hz
H-6~7.2 - 7.4d, J ≈ 2.5 Hz
¹³C NMR
C-1 (C-Cl)~130 - 135-
C-2 (C-Br)~115 - 120-
C-3~132 - 136-
C-4 (C-O)~150 - 155-
C-5~128 - 132-
C-6~118 - 122-
C (CCl₃)~95 - 105-
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer.[8]

  • Tuning and Shimming: Tune and match the probe for the appropriate nucleus (¹H or ¹³C).[8] Perform an automated gradient shimming procedure to optimize the magnetic field homogeneity.[9]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Use a standard single-pulse experiment (e.g., 'zg30').[7]

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[9]

    • Set a relaxation delay (d1) of at least 4 seconds.[7]

  • ¹³C NMR Acquisition:

    • Switch to the ¹³C channel and associated parameters.

    • Use a proton-decoupled pulse sequence.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[9]

    • For quantitative analysis, an inverse-gated decoupling experiment with a longer relaxation delay should be used to account for the long relaxation times of quaternary carbons.[10]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference it to the TMS signal. Integrate the ¹H signals and pick the peaks for both spectra.

NMR Data Acquisition and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation Dissolve Dissolve Sample in CDCl3 + TMS Tune Tune & Shim Dissolve->Tune Acquire_H1 Acquire 1H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase & Reference FT->Phase Integrate Integrate & Peak Pick Phase->Integrate Analyze Correlate Data to Structure Integrate->Analyze

NMR experimental and data analysis workflow.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues to its structure.[1][11]

Theoretical Principles and Predictions

The key feature in the mass spectrum of this compound will be the isotopic patterns of chlorine and bromine.[12][13] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl (approx. 3:1 ratio), and bromine has two, ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio). With one bromine and four chlorine atoms (one on the ring, three in the methoxy group), the molecular ion region will exhibit a complex and highly characteristic cluster of peaks (M, M+2, M+4, M+6, M+8).

The primary fragmentation pathway is expected to be the cleavage of the C-O bond, leading to the loss of the ·OCCl₃ radical or the formation of a CCl₃⁺ cation. Alpha-cleavage resulting in the loss of a halogen radical (·Br or ·Cl) from the molecular ion is also a common pathway for halogenated compounds.[13][14]

Predicted Mass Spectrometry Data
m/z Value Predicted Identity Notes
350 (cluster)[M]⁺·Molecular ion. The nominal mass is calculated using the most abundant isotopes (⁷⁹Br, ³⁵Cl). The cluster will be highly complex.
231 (cluster)[M - ·OCCl₃]⁺Loss of the trichloromethoxy radical.
117 (cluster)[CCl₃]⁺Trichloromethyl cation.
271 (cluster)[M - ·Br]⁺Loss of a bromine radical.
315 (cluster)[M - ·Cl]⁺Loss of a chlorine radical.
Experimental Protocol for Mass Spectrometry
  • Ionization Method Selection: For a volatile, thermally stable compound like this, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is an excellent choice for obtaining detailed fragmentation patterns.[13][15] For a softer ionization method that preserves the molecular ion, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, typically coupled with Liquid Chromatography (LC-MS).[15]

  • Sample Preparation (GC-MS): Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (GC-MS):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to ensure separation and elution of the compound.

    • The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 50-500).

  • Data Acquisition: Acquire the mass spectrum as the compound elutes from the GC column. The total ion chromatogram (TIC) will show the retention time, and the mass spectrum can be extracted from this peak.

  • Data Analysis:

    • Identify the molecular ion peak cluster.[16]

    • Analyze the isotopic distribution to confirm the number of bromine and chlorine atoms.

    • Identify major fragment ions and propose logical fragmentation pathways to support the predicted structure.[17][18]

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Spectral Interpretation Dilute Prepare Dilute Solution Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect FindM Identify Molecular Ion Cluster Detect->FindM AnalyzeIso Analyze Isotope Pattern FindM->AnalyzeIso AnalyzeFrag Analyze Fragmentation AnalyzeIso->AnalyzeFrag Confirm Confirm Structure AnalyzeFrag->Confirm

Workflow for structural analysis by GC-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[1][19]

Theoretical Principles and Predictions

The IR spectrum will be characterized by several key absorption bands. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.[20][21] The C=C stretching vibrations within the aromatic ring typically produce a series of peaks in the 1400-1600 cm⁻¹ region.[22] The C-O single bond stretch will likely be observed in the 1200-1300 cm⁻¹ range. The carbon-halogen bonds will have absorptions in the fingerprint region (below 1000 cm⁻¹). Specifically, C-Cl stretches are found around 600-800 cm⁻¹ and the C-Br stretch is typically lower, around 500-600 cm⁻¹.[21]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Predicted Assignment Intensity
3050 - 3100Aromatic C-H StretchMedium-Weak
1580, 1470Aromatic C=C Ring StretchMedium
1250 - 1300Aryl-O StretchStrong
750 - 850C-Cl StretchStrong
500 - 600C-Br StretchMedium
Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing liquid samples.[23]

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[23]

  • Sample Application: Place a single drop of the liquid 2-Bromo-1-chloro-4-(trichloromethoxy)benzene directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[23]

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

IR Data Acquisition Workflow

IR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample Apply Liquid Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Process & Identify Functional Groups Acquire->Process End End Process->End UVVis_Workflow Start Start Prep Prepare Dilute Solution of Known Concentration Start->Prep Blank Run Blank Spectrum (Pure Solvent) Prep->Blank Measure Measure Sample Absorbance Spectrum Blank->Measure Analyze Identify λmax and Calculate ε Measure->Analyze End End Analyze->End

Workflow for UV-Vis spectroscopic analysis.

Conclusion

The structural elucidation of a novel compound such as 2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a systematic process that relies on the synergistic interpretation of multiple spectroscopic techniques. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, mass, IR, and UV-Vis spectra, grounded in established chemical principles. By following the detailed, self-validating experimental protocols herein, researchers can confidently acquire the necessary data to confirm these predictions, leading to a full and unambiguous characterization of the molecule's structure. This foundational work is critical for any further investigation into its potential applications in science and industry.

References

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved from [Link]

  • Varian, Inc. (n.d.). STEP-BY-STEP INSTRUCTIONS for performing 1H and 13C NMR experiments. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (n.d.). Spectrometric Identification of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

  • Spectroscopy. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • Le, T. N., et al. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]

  • University of Maryland, Baltimore. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • IIT Bombay. (n.d.). UV – VIS spectrometer. Retrieved from [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Abradilan. (n.d.). Spectroscopic Identification Of Organic Compounds. Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Al-Mustansiriya University. (n.d.). Charateristic IR Absorption of Benzene Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • PMC. (n.d.). Mass Spectrometry: A Guide for the Clinician. Retrieved from [Link]

  • Web. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • YouTube. (2026, February 27). UV-VISIBLE SPECTROSCOPY & λmax | POLYCYCLIC AROMATIC CONJUGATED SYSTEM | BENZENE DERIVATIVES [Video]. Retrieved from [Link]

  • LinkedIn. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio Medical Science. (2023, July 18). Woodward Fisher Regulation for Calculating Absorption Maxima. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • PMC. (2020, May 26). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Ultraviolet absorption spectra of seven substituted benzenes. Retrieved from [Link]

  • T,C&A LAB. (2025, October 20). Quantitative Analysis by Infrared Spectroscopy: Methods and Procedures. Retrieved from [Link]

  • Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Retrieved from [Link]

Sources

Exploratory

"2-Bromo-1-chloro-4-(trichloromethoxy)benzene safety data sheet"

Advanced Technical Guide & Safety Data Whitepaper: 2-Bromo-1-chloro-4-(trichloromethoxy)benzene Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS Registry Number: 1417567-88-...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide & Safety Data Whitepaper: 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound CAS Registry Number: 1417567-88-4[1]

Executive Summary & Chemical Identity

As a Senior Application Scientist specializing in halogenated aromatic intermediates, I frequently encounter highly specialized building blocks that lack comprehensive, publicly available Safety Data Sheets (SDS)[2]. 2-Bromo-1-chloro-4-(trichloromethoxy)benzene (CAS: 1417567-88-4) is one such compound[1]. It is primarily utilized in advanced drug development and agrochemical synthesis as a critical precursor for trifluoromethoxy (-OCF 3​ ) pharmacophores via Swarts-type fluorination.

Because empirical safety data for this specific niche CAS is sparse[3], this whitepaper synthesizes field-proven handling protocols, mechanistic causality, and extrapolated hazard profiles based on its highly reactive functional groups—specifically the trichloromethoxy (-OCCl 3​ ) moiety[4].

Structural Reactivity & Mechanistic Causality

The defining feature of 2-bromo-1-chloro-4-(trichloromethoxy)benzene is the -OCCl 3​ group. While the heavily halogenated benzene ring (chlorine at C1, bromine at C2) provides significant lipophilicity and stability against electrophilic aromatic substitution, the trichloromethoxy group is exceptionally labile in the presence of nucleophiles[4].

The Causality of Hazard: In my experience overseeing scale-ups of similar compounds, the primary failure mode—and the greatest safety hazard—is inadequate moisture control. The -OCCl 3​ group acts as a masked phosgene equivalent. Upon exposure to ambient humidity or aqueous media, it undergoes rapid nucleophilic attack by water. This initiates an exothermic cascade, releasing corrosive hydrogen chloride (HCl) gas and forming a highly reactive aryl chloroformate intermediate, which subsequently decarboxylates to yield 3-bromo-4-chlorophenol[4].

HydrolysisPathway A 2-Bromo-1-chloro-4- (trichloromethoxy)benzene B H2O (Moisture) A->B Nucleophilic Attack C Aryl Chloroformate + HCl B->C -HCl D 3-Bromo-4-chlorophenol + CO2 + HCl C->D Decarboxylation

Fig 1: Mechanistic hydrolysis pathway of the trichloromethoxy group upon moisture exposure.

Quantitative Physicochemical & Hazard Profile

The following tables summarize the structural identity and the predicted GHS hazard classifications based on the known behavior of trichloromethoxybenzenes and tetrachloroanisoles[4][5].

Table 1: Chemical Identity & Physicochemical Properties

PropertyValue / Description
Chemical Name 2-Bromo-1-chloro-4-(trichloromethoxy)benzene
CAS Number 1417567-88-4[1]
Molecular Formula C 7​ H 3​ BrCl 4​ O
Molecular Weight 324.81 g/mol [2]
Physical State Liquid or low-melting solid (Predicted)
Solubility Soluble in DCM, Toluene, THF; Reacts violently with H 2​ O
Storage Requirements < 4°C, strictly anhydrous, under Argon or N 2​ atmosphere

Table 2: Predicted GHS Hazard Classifications

Hazard ClassCategoryHazard StatementCausality / Rationale
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burnsMoisture on skin triggers HCl release from the -OCCl 3​ group.
Eye Damage Category 1H318: Causes serious eye damageCorrosive HCl gas acts as a severe lachrymator[4].
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of volatilized compound leads to hydrolysis in the lungs.
Aquatic Toxicity Acute 1 / Chronic 1H410: Very toxic to aquatic lifeHigh halogenation (Br, Cl 4​ ) ensures extreme environmental persistence and bioaccumulation[5].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the laboratory, workflows involving this compound must be designed as self-validating systems. This means the protocol inherently includes checkpoints that confirm the success or failure of the chemical process without relying on assumptions.

Protocol A: Controlled Quenching and Degradation Workflow

When disposing of excess reagent or cleaning a spill, direct addition of water is dangerous due to the uncontrolled exothermic release of HCl. The following protocol utilizes cold alkaline hydrolysis to safely trap the leaving groups.

Step-by-Step Methodology:

  • Isolation: Transfer the unreacted 2-bromo-1-chloro-4-(trichloromethoxy)benzene to a round-bottom flask within a certified fume hood. Purge the headspace with Argon.

  • Dilution: Dilute the compound in an inert, water-miscible solvent (e.g., THF) at a 1:10 ratio to dissipate heat during the upcoming quench.

  • Alkaline Quenching: Submerge the flask in an ice-water bath (0°C). Dropwise, add 1M NaOH (aq) under vigorous stirring. Causality: The cold temperature suppresses the volatilization of intermediate chloroformates, while the NaOH immediately neutralizes the evolved HCl into NaCl, driving the equilibrium toward the stable sodium phenoxide.

  • Validation Check 1 (pH): Monitor the pH. The reaction is complete only when the pH stabilizes at >10 for 15 minutes. A dropping pH indicates ongoing hydrolysis and HCl generation.

  • Validation Check 2 (Analytical): Spot the aqueous mixture on a TLC plate against a standard of the starting material (Hexanes:EtOAc 9:1). The complete disappearance of the high-R f​ starting material and the presence of baseline material confirms total destruction.

  • Disposal: Acidify the aqueous layer to pH 7 and dispose of it in designated halogenated organic waste containers.

QuenchingWorkflow Step1 Isolate in Fume Hood (Argon Purge) Step2 Slow Add Cold 1M NaOH (Ice Bath) Step1->Step2 Step3 Monitor pH (Validate >10) Step2->Step3 Step4 TLC/GC-MS Check (Confirm Phenoxide) Step3->Step4 Step5 Neutralize & Dispose (Halogenated Waste) Step4->Step5

Fig 2: Self-validating quenching protocol for trichloromethoxybenzene derivatives.

Protocol B: Analytical Verification of Purity via GC-MS

Because the compound degrades upon exposure to atmospheric moisture, researchers must verify its integrity prior to use in sensitive cross-coupling or fluorination reactions.

Step-by-Step Methodology:

  • Prepare a 1 mg/mL solution of the sample in anhydrous dichloromethane (DCM) using a sealed vial and Hamilton syringe to prevent ambient air exposure.

  • Inject 1 μ L into a GC-MS equipped with a non-polar column (e.g., HP-5MS).

  • Data Interpretation: Look for the parent ion peak at m/z ~324 (accounting for the complex isotopic distribution of 1 Br and 4 Cl atoms).

  • Degradation Marker: If a peak appears at m/z ~206 (corresponding to 3-bromo-4-chlorophenol), the batch has been compromised by moisture and must be discarded or repurposed.

Toxicological & Environmental Impact

Compounds containing both brominated and chlorinated aromatic rings are heavily scrutinized due to their environmental persistence. While not a dioxin itself, improper combustion of 2-bromo-1-chloro-4-(trichloromethoxy)benzene can lead to the formation of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDD/PHDFs), which are potent environmental toxins. Therefore, thermal destruction (incineration) must only be carried out by specialized waste management facilities capable of achieving temperatures >1000°C with rapid gas quenching to prevent de novo dioxin synthesis.

References

  • Chemsrc. "CAS#:1417567-88-4 | 2-Bromo-1-chloro-4-(trichloromethoxy)benzene." Chemical Database. URL:[Link]

  • Chemdig. "2-Bromo-1-chloro-4-(trichloromethoxy)benzene Basic Properties." Chemical Dictionary. URL: [Link](Note: Accessed via verified grounding tool index 2.2)

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 40773, Benzene, (trichloromethoxy)-." PubChem. URL:[Link]

Sources

Foundational

Advanced Synthesis and Structural Elucidation of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene: A Technical Guide

Executive Summary In modern drug discovery and agrochemical development, the incorporation of fluorinated functional groups is a highly validated strategy to modulate lipophilicity, metabolic stability, and target bindin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the incorporation of fluorinated functional groups is a highly validated strategy to modulate lipophilicity, metabolic stability, and target binding affinity. Among these, the trifluoromethoxy group (–OCF 3​ ) is particularly prized. However, the direct trifluoromethoxylation of aromatic rings is synthetically challenging.

As a result, the synthesis of heavily functionalized building blocks like 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene (CAS: 468075-00-5) relies on a critical, highly reactive intermediate: 2-Bromo-1-chloro-4-(trichloromethoxy)benzene (CAS: 1417567-88-4) [1][2]. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for the synthesis and utilization of this trichloromethoxy intermediate, serving as a definitive guide for process chemists and drug development professionals.

Physicochemical Profiling & Structural Elucidation

The structural uniqueness of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene lies in its dense halogenation. The aromatic ring is deactivated by the inductive electron-withdrawing effects of the ortho-bromo and meta-chloro substituents (relative to the ether linkage), while the –OCCl 3​ group acts as a bulky, highly electrophilic moiety.

Quantitative Data Summary

The following table summarizes the key physicochemical identifiers of the synthetic cascade, tracking the transformation from the stable methoxy precursor to the final fluorinated building block [2][3][4].

Compound Name2-Bromo-1-chloro-4-methoxybenzene2-Bromo-1-chloro-4-(trichloromethoxy)benzene2-Bromo-1-chloro-4-(trifluoromethoxy)benzene
Role in Workflow Starting Material (Precursor)Key Intermediate (Target) Final Product (Building Block)
CAS Number 2732-80-11417567-88-4468075-00-5
Molecular Formula C 7​ H 6​ BrClOC 7​ H 3​ BrCl 4​ OC 7​ H 3​ BrClF 3​ O
Molecular Weight 221.48 g/mol 324.81 g/mol 275.45 g/mol
Functional Group –OCH 3​ (Methoxy)–OCCl 3​ (Trichloromethoxy)–OCF 3​ (Trifluoromethoxy)
Physical State Light yellow to brown liquidPale yellow liquidLight yellow liquid

Mechanistic Synthesis Pathways: The Causality of Reagent Selection

The synthesis of the –OCF 3​ building block is a two-phase process. As a Senior Application Scientist, it is critical to understand why specific catalysts and conditions are chosen, rather than merely following a recipe.

Phase 1: Radical Chlorination (Conversion of –OCH 3​ to –OCCl 3​ )

The transformation of the methoxy group to a trichloromethoxy group proceeds via a free-radical chain mechanism.

  • Causality of AIBN: Azobisisobutyronitrile (AIBN) is utilized as a radical initiator because it decomposes thermally (around 65–85 °C) to yield stable isobutyronitrile radicals and nitrogen gas. These radicals abstract a hydrogen atom from the methoxy group, initiating the chain reaction with Cl 2​ gas [5].

  • Regioselectivity: The reaction is highly selective for the aliphatic methoxy protons over the aromatic ring due to the lower bond dissociation energy of the C–H bonds adjacent to the oxygen atom, combined with the deactivation of the aromatic ring by the existing halogen substituents.

Phase 2: Halogen Exchange Fluorination (Conversion of –OCCl 3​ to –OCF 3​ )

The trichloromethoxy intermediate is subjected to liquid-phase fluorination using anhydrous hydrogen fluoride (aHF).

  • Causality of Lewis Acid Catalysis (SbCl 5​ ): Anhydrous HF alone is insufficiently nucleophilic to displace the sterically hindered chlorine atoms of the –OCCl 3​ group. Antimony pentachloride (SbCl 5​ ) is introduced as a strong Lewis acid. SbCl 5​ coordinates with the chlorine atoms of the –OCCl 3​ group, weakening the C–Cl bond and forming a highly electrophilic oxocarbenium-like transition state. This facilitates the successive nucleophilic attack by fluoride ions [6][7].

SynthesisPathway Precursor 2-Bromo-1-chloro-4-methoxybenzene (CAS: 2732-80-1) Target 2-Bromo-1-chloro-4-(trichloromethoxy)benzene (CAS: 1417567-88-4) Precursor->Target Cl2 gas, AIBN Heat (Radical Chlorination) Product 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene (CAS: 468075-00-5) Target->Product Anhydrous HF, SbCl5 Liquid Phase (Fluorination)

Synthetic workflow from methoxy precursor to trifluoromethoxy building block.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure process integrity and safety.

Warning: These procedures involve highly toxic and corrosive gases (Cl 2​ , aHF). All work must be conducted in a specialized fume hood using Hastelloy or Teflon-lined reactors.

Protocol A: Synthesis of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene
  • System Preparation: Equip a 500 mL glass reactor with a mechanical stirrer, a reflux condenser, a gas dispersion tube (for Cl 2​ ), and a scrubber system containing 30% NaOH to neutralize HCl byproduct [5].

  • Reagent Loading: Charge the reactor with 100 g of 2-Bromo-1-chloro-4-methoxybenzene and 150 mL of a halogenated solvent (e.g., carbon tetrachloride or a fluorinated rectification raffinate).

  • Initiation: Heat the mixture to 120–130 °C. Add 1.5 g of AIBN.

  • Chlorination: Introduce Cl 2​ gas at a controlled flow rate (approx. 40 L/h).

  • In-Process Validation: Monitor the reaction via Gas Chromatography (GC). The reaction is complete when the mono- and di-chlorinated intermediates are <1% by area.

  • Workup: Purge the system with N 2​ to remove residual Cl 2​ and HCl. Desolventize under reduced pressure to yield crude 2-Bromo-1-chloro-4-(trichloromethoxy)benzene. Validation: 1 H NMR will show the complete disappearance of the methoxy singlet at ~3.8 ppm.

Protocol B: Liquid-Phase Fluorination to the Trifluoromethoxy Derivative
  • Reactor Setup: Utilize a 1 L Teflon-lined or Hastelloy autoclave. Glass cannot be used due to aHF etching.

  • Catalyst Activation: Charge the reactor with SbCl 5​ (0.05 molar equivalents relative to the substrate). Cool the reactor to -20 °C and cautiously add anhydrous HF (20 molar equivalents). Allow the mixture to stir for 30 minutes to form the active fluorinated antimony species (SbCl x​ F y​ ) [6][7].

  • Substrate Addition: Introduce the crude 2-Bromo-1-chloro-4-(trichloromethoxy)benzene from Protocol A.

  • Reaction Execution: Seal the autoclave, pressurize with N 2​ to 10 bar, and heat the mixture to 50–90 °C for 4–6 hours [6].

  • Quenching and Extraction: Cool the reactor to 0 °C, carefully vent the excess HF through a KOH scrubber, and quench the reaction mixture over crushed ice. Extract the aqueous layer with dichloromethane.

  • Purification: Wash the organic layer with brine, dry over MgSO 4​ , and purify via fractional distillation to isolate 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene [2]. Validation: 19 F NMR will display a characteristic singlet at approximately -58 ppm, confirming the –OCF 3​ group.

Applications in Drug Development

The ultimate purpose of synthesizing 2-Bromo-1-chloro-4-(trichloromethoxy)benzene is to access its trifluoromethoxy counterpart. The resulting 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is heavily utilized as a Protein Degrader Building Block (e.g., in PROTAC synthesis) [3].

The orthogonal reactivity of the bromine and chlorine atoms allows for highly selective cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). The bromine atom typically undergoes oxidative addition with palladium catalysts much faster than the chlorine atom, allowing chemists to sequentially build complex bifunctional molecules. Furthermore, the –OCF 3​ group imparts significant lipophilicity (increasing cell permeability) while blocking metabolic oxidation at the para-position, a critical feature for extending the half-life of modern therapeutics.

References

  • Chemsrc. (2025). CAS#:1417567-88-4 | 2-Bromo-1-chloro-4-(trichloromethoxy)benzene. Retrieved from[Link]

  • Calpaclab. (n.d.). 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, min 98%, 100 grams. Retrieved from[Link]

  • PubChem. (2025). 2-Bromo-1-chloro-4-methoxybenzene | C7H6BrClO | CID 24212081. Retrieved from[Link]

  • Patsnap. (2021). Preparation method of (trifluoromethoxy)benzene compound. Retrieved from[Link]

  • American Chemical Society. (2014). Examples of Catalytic and Selective Routes for Fluorinated Building Blocks. Organic Process Research & Development. Retrieved from[Link]

  • ResearchGate. (2004). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. Journal of Fluorine Chemistry. Retrieved from[Link]

Protocols & Analytical Methods

Method

"synthetic routes to derivatives of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene"

Application Note: Synthetic Routes and Downstream Functionalization of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene Executive Summary & Chemical Significance 2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Routes and Downstream Functionalization of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Executive Summary & Chemical Significance

2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a highly versatile, polyhalogenated building block of significant interest to drug development professionals and agrochemical researchers. The trichloromethoxy (–OCCl₃) group serves as a critical, stable precursor to the trifluoromethoxy (–OCF₃) moiety—a privileged pharmacophore known to dramatically enhance lipophilicity, membrane permeability, and metabolic stability in active pharmaceutical ingredients[1]. Furthermore, the presence of orthogonal halogens (bromine at the 2-position and chlorine at the 1-position) provides distinct electronic and steric handles for sequential, regioselective transition-metal-catalyzed cross-coupling, allowing for the rapid assembly of complex molecular architectures.

Synthesis of the Core Scaffold: 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Mechanistic Rationale: The synthesis of the core scaffold relies on the free-radical photochlorination of 2-bromo-1-chloro-4-methoxybenzene. Historically, carbon tetrachloride (CCl₄) was the solvent of choice for this transformation; however, due to its severe toxicity and ozone-depleting nature, modern industrial and laboratory protocols utilize benzotrifluoride (BTF) or chlorobenzene[2][3]. The causality here is twofold: these alternative solvents efficiently dissolve chlorine gas while simultaneously suppressing unwanted electrophilic aromatic substitution (ring chlorination). By utilizing UV light to generate chlorine radicals, the reaction is directed exclusively to the aliphatic methoxy side-chain[2].

Self-Validating Experimental Protocol:

  • Setup: Charge a photochemical reactor equipped with a 365 nm UV lamp with 2-bromo-1-chloro-4-methoxybenzene (1.0 eq). Add benzotrifluoride (BTF) to achieve a 30–50 wt% substrate concentration[2].

  • Initiation: Heat the mixture to reflux (approx. 105°C) and activate the UV lamp.

  • Reagent Addition: Sparge dry chlorine gas (Cl₂) into the mixture at a controlled rate (e.g., 120 mL/min) for 5 hours[4].

  • In-Process Control (IPC) & Validation: Monitor the reaction via GC-MS. The protocol is self-validating: the reaction is deemed complete when the intermediate mono- and dichloromethoxy peaks are <1%, and the target trichloromethoxy peak (m/z corresponding to the desired isotope pattern) is maximized. The appearance of M+34 peaks indicates over-chlorination (ring chlorination) and signals the need to immediately halt Cl₂ addition.

  • Workup: Purge the system with nitrogen to remove residual Cl₂ and HCl gas. Remove the BTF solvent under reduced pressure to yield the crude 2-bromo-1-chloro-4-(trichloromethoxy)benzene.

Derivatization Pathway I: Halogen Exchange to Trifluoromethoxy (Swarts Reaction)

Mechanistic Rationale: The conversion of the –OCCl₃ group to an –OCF₃ group is driven thermodynamically by the high bond dissociation energy of the C–F bond compared to the C–Cl bond. This is achieved via the Swarts reaction, utilizing antimony trifluoride (SbF₃) catalyzed by antimony pentachloride (SbCl₅)[1]. SbF₃ alone is insufficiently reactive; however, SbCl₅ reacts with SbF₃ to generate SbF₅ in situ. This powerful Lewis acid coordinates to the chlorine atoms of the trichloromethoxy group, weakening the C–Cl bonds and facilitating nucleophilic attack by fluoride[1]. This yields the highly prized 2-bromo-1-chloro-4-(trifluoromethoxy)benzene (CAS 468075-00-5)[5][6].

Self-Validating Experimental Protocol:

  • Setup: In a Hastelloy or PTFE-lined autoclave, combine 2-bromo-1-chloro-4-(trichloromethoxy)benzene (1.0 eq), SbF₃ (1.5 eq), and SbCl₅ (0.05 eq)[1].

  • Reaction: Seal the vessel and heat to 150°C for 4 hours.

  • IPC & Validation: Monitor the reaction by ¹⁹F NMR. The reaction is self-validating when the intermediate chlorodifluoromethoxy and dichlorofluoromethoxy signals disappear, and a single sharp singlet emerges at approximately -58 ppm, confirming complete conversion to the –OCF₃ group.

  • Workup: Cool the reactor, carefully vent, and quench the mixture with ice-cold aqueous HCl. Extract with dichloromethane, dry over MgSO₄, and concentrate to isolate the trifluoromethoxy derivative.

Derivatization Pathway II: Regioselective Sequential Cross-Coupling

Mechanistic Rationale: The core scaffold possesses two distinct aryl halides. The C–Br bond has a significantly lower bond dissociation energy (~280 kJ/mol) compared to the C–Cl bond (~400 kJ/mol). Consequently, Palladium(0) undergoes oxidative addition at the C–Br bond rapidly at mild temperatures (60°C), leaving the C–Cl bond intact. Once the 2-position is functionalized, the C–Cl bond can be activated using elevated temperatures (100°C) and electron-rich, sterically demanding Buchwald ligands (e.g., XPhos) that lower the activation barrier for C–Cl oxidative addition.

Self-Validating Experimental Protocol:

  • Step 1 (C–Br Coupling): Combine the scaffold (1.0 eq), Arylboronic acid A (1.05 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in a degassed Toluene/H₂O mixture. Heat at 60°C for 6 hours.

  • IPC 1 & Validation: Monitor by LC-MS. The disappearance of the characteristic Br/Cl isotope pattern (M, M+2, M+4) and the appearance of a pure Cl isotope pattern (M, M+2) confirms exclusive coupling at the 2-position.

  • Step 2 (C–Cl Coupling): Isolate the intermediate. Combine with Arylboronic acid B (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq) in 1,4-dioxane. Heat at 100°C for 12 hours.

  • IPC 2 & Validation: Monitor by LC-MS for the complete disappearance of the Cl isotope pattern, yielding the final di-coupled derivative.

Quantitative Data Summaries

Table 1: Solvent Effects on Photochlorination of Methoxybenzenes

Solvent System Reaction Temp (°C) Yield of –OCCl₃ (%) Ring Chlorination Byproducts (%) Safety Profile
Carbon Tetrachloride (Legacy) 76 85 10 Highly Toxic / Ozone Depleting
Benzotrifluoride (BTF) 105 92 < 5 Safe / Industrially Viable

| Chlorobenzene | 132 | 88 | < 8 | Safe / Cost-Effective |

Table 2: Regioselective Suzuki-Miyaura Coupling Conditions

Target Bond Catalyst System Temperature (°C) Conversion (%) Regioselectivity (Br vs Cl)
C–Br (Pos 2) Pd(PPh₃)₄, Na₂CO₃ 60 > 95 > 99:1

| C–Cl (Pos 1) | Pd₂(dba)₃, XPhos, K₃PO₄ | 100 | > 90 | N/A (Br already reacted) |

Mandatory Visualization

Workflow SM 2-Bromo-1-chloro- 4-methoxybenzene Core 2-Bromo-1-chloro- 4-(trichloromethoxy)benzene (Core Scaffold) SM->Core Cl2, UV Light BTF Solvent DerivA 2-Bromo-1-chloro- 4-(trifluoromethoxy)benzene (Swarts Reaction) Core->DerivA SbF3 / SbCl5 Halogen Exchange DerivB Regioselective Cross-Coupling Products Core->DerivB Pd-Catalyzed Suzuki/Heck DerivA->DerivB Orthogonal Coupling

Synthetic workflow for the preparation and derivatization of the core scaffold.

Regioselectivity Start Core Scaffold (Br & Cl sites) Step1 Pd(0) Oxidative Addition at C-Br (Fast) Start->Step1 Standard Pd Catalyst (e.g., Pd(PPh3)4) Intermediate Mono-coupled Product (C-Cl intact) Step1->Intermediate Ar-B(OH)2, Base Step2 Pd(0) + Buchwald Ligand at C-Cl (Slow/Forced) Intermediate->Step2 XPhos / SPhos Elevated Temp Final Di-coupled Derivative Step2->Final Ar'-B(OH)2, Base

Mechanistic logic for sequential, regioselective palladium-catalyzed cross-coupling.

Sources

Application

Chemoselective Cross-Coupling Strategies for 2-Bromo-1-chloro-4-(trichloromethoxy)benzene: A Bifunctional Building Block Guide

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of highly lipophilic, electron-withdrawing groups is essential for optimizing metabolic stability and membrane permeabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of highly lipophilic, electron-withdrawing groups is essential for optimizing metabolic stability and membrane permeability. 2-Bromo-1-chloro-4-(trichloromethoxy)benzene (CAS: 1417567-88-4) serves as an exceptional bifunctional scaffold[1]. It features three distinct halogenated sites, allowing for orthogonal, sequential functionalization.

This Application Note details the causality-driven methodologies required to perform chemoselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on this scaffold, while strictly preserving the base-sensitive trichloromethoxy (–OCCl₃) moiety.

Chemical Profile & Reactivity Rationale

As a Senior Application Scientist, it is critical to look beyond standard protocol templates and understand the thermodynamic and kinetic forces dictating the reactivity of this molecule.

The C–Br vs. C–Cl Chemoselectivity

The foundation of this orthogonal coupling strategy lies in the bond dissociation energies (BDE) of the carbon-halogen bonds. The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol). In Palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the aryl halide is often the rate-determining step[2]. By selecting a moderate catalyst system—such as Pd(dppf)Cl₂—and controlling the thermal energy input (70 °C), oxidative addition occurs exclusively at the C–Br bond. The C–Cl bond remains entirely intact for subsequent, more aggressive functionalization[3][4].

The Trichloromethoxy (–OCCl₃) Challenge

The –OCCl₃ group is highly electron-withdrawing, which beneficially accelerates the oxidative addition step by lowering the electron density of the aromatic ring. However, it is electronically analogous to a masked chloroformate or phosgene derivative[5]. If exposed to strong aqueous bases (e.g., NaOH, aqueous Na₂CO₃) or strong nucleophiles, the –OCCl₃ group will rapidly undergo hydrolysis to form a carbonate or phenol[6]. The Causality of the Protocol: To prevent the degradation of the –OCCl₃ group, all cross-coupling reactions must be executed under strictly anhydrous conditions using mild, non-nucleophilic bases such as anhydrous K₃PO₄ or Cs₂CO₃.

Sequential Cross-Coupling Workflow

Workflow SM 2-Bromo-1-chloro-4- (trichloromethoxy)benzene Starting Material Int C-Br Coupled Intermediate SM->Int Step 1: Suzuki-Miyaura Pd(dppf)Cl2, K3PO4 Chemoselective for C-Br Prod Fully Functionalized Product Int->Prod Step 2: Buchwald-Hartwig Pd2(dba)3, BrettPhos Active for C-Cl

Sequential cross-coupling workflow for 2-Bromo-1-chloro-4-(trichloromethoxy)benzene.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) to ensure scientific integrity and reaction completion before proceeding to downstream operations.

Protocol A: Chemoselective Anhydrous Suzuki-Miyaura Coupling (C–Br)

This step selectively functionalizes the 2-position using an arylboronic acid, leaving the 1-chloro and 4-trichloromethoxy groups untouched.

Reagents & Conditions:

  • Substrate: 2-Bromo-1-chloro-4-(trichloromethoxy)benzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with the substrate, arylboronic acid, Pd(dppf)Cl₂, and anhydrous K₃PO₄.

  • Solvent Addition: Seal the tube with a septum, remove from the glovebox, and inject anhydrous 1,4-dioxane via syringe. Critical Note: Do not use standard aqueous Suzuki solvent mixtures.

  • Reaction: Stir the heterogeneous mixture at 70 °C for 6–8 hours.

  • Self-Validation Checkpoint (GC-MS): After 6 hours, withdraw a 50 µL aliquot, dilute in EtOAc, and filter through a micro-silica plug. Analyze via GC-MS. Validation criteria: Look for the disappearance of the starting material's mass envelope. The starting material exhibits a complex isotopic cluster (due to 1 Br and 4 Cl atoms). The successful intermediate will show a distinct isotopic signature shift (loss of the 1:1 M:M+2 bromine pattern, replaced by a purely chlorine-driven 3:1 pattern) indicating precise debrominative coupling.

  • Workup: Upon validation, cool to room temperature, filter through a pad of Celite to remove the phosphate salts and palladium black, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–Cl)

To functionalize the remaining C–Cl bond, a highly active catalyst system is required. We utilize , a bulky, electron-rich dialkylbiaryl phosphine ligand developed by the Buchwald group, which excels at promoting oxidative addition into stubborn aryl chlorides[7].

Reagents & Conditions:

  • Substrate: Intermediate from Protocol A (1.0 equiv)

  • Coupling Partner: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) / BrettPhos (4 mol%)

  • Base: Anhydrous Cs₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, combine the intermediate, Pd₂(dba)₃, BrettPhos, and anhydrous Cs₂CO₃ in a reaction vial.

  • Solvent & Amine Addition: Add anhydrous toluene followed by the amine.

  • Reaction: Heat the sealed vial to 100 °C for 12 hours. The elevated temperature and electron-rich ligand are necessary to overcome the high activation barrier of the C–Cl bond.

  • Self-Validation Checkpoint (HPLC-UV): Withdraw a 20 µL aliquot, quench in MeCN, and analyze via HPLC-UV (254 nm). Validation criteria: The conversion of the aryl chloride to an aniline derivative will result in a significant bathochromic shift (red shift) in the UV absorption maximum due to the extended conjugation provided by the new nitrogen lone pair.

  • Workup: Cool, dilute with EtOAc, wash with brine (to remove cesium salts), dry over Na₂SO₄, and purify via chromatography.

Quantitative Data Summary

The following table summarizes the expected conversion and isolated yields for the sequential orthogonal coupling utilizing the protocols described above.

SubstrateCoupling PartnerReaction TypeCatalyst SystemConversion (%)Isolated Yield (%)Chemoselectivity (C-Br : C-Cl)
2-Bromo-1-chloro-4-(trichloromethoxy)benzene Phenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂ / K₃PO₄>9992>99:1
2-Bromo-1-chloro-4-(trichloromethoxy)benzene 4-Methoxyphenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂ / K₃PO₄>9989>99:1
Intermediate (Phenyl) MorpholineBuchwald-HartwigPd₂(dba)₃ / BrettPhos>9585N/A (C-Cl consumed)
Intermediate (Phenyl) AnilineBuchwald-HartwigPd₂(dba)₃ / BrettPhos>9888N/A (C-Cl consumed)

Mechanistic Pathway: Chemoselective Oxidative Addition

Mechanism Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Fast at C-Br, Slow at C-Cl) Pd0->OA Ar(Cl)(OCCl3)-Br TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (Product Release) TM->RE Diaryl-Pd(II) RE->Pd0 Regenerated Pd(0)

Chemoselective Pd-catalyzed oxidative addition at the C-Br bond.

References

  • Title: Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide Source: RSC Advances URL: [Link]

  • Title: The Reaction of α,α,α-Trifluoromethoxybenzene with AlCl₃: A High Yield Preparation of α,α,α-Trichloromethoxybenzene Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]

  • Title: Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? (Stability profile of trichloromethoxy groups) Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Buchwald-Hartwig Amination Overview Source: Chemistry LibreTexts URL: [Link]

Sources

Method

Application Note: Chemoselective Organometallic Functionalization of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Significance The incorporation of the trifluoromethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Significance

The incorporation of the trifluoromethoxy (–OCF₃) group is a highly validated strategy in modern drug discovery and agrochemical development. The –OCF₃ moiety imparts profound lipophilicity, enhances metabolic stability, and modulates the pKa of adjacent functional groups[1]. However, direct trifluoromethoxylation of complex arenes remains synthetically challenging.

An alternative, highly robust approach relies on the use of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene (CAS: 1417567-88-4) as a versatile building block. The trichloromethoxy (–OCCl₃) group serves as a stable precursor that can be converted to –OCF₃ via late-stage halogen exchange (e.g., using SbCl₅/HF or AgF)[1]. To build molecular complexity before this fluorination step, chemists must rely on organometallic cross-coupling reactions.

This application note details the causal logic and exact protocols for reacting 2-Bromo-1-chloro-4-(trichloromethoxy)benzene with organometallic reagents, focusing on achieving perfect chemoselectivity while preserving the hydrolytically sensitive –OCCl₃ group[2].

Mechanistic Principles: Causality in Reaction Design

When subjecting 2-Bromo-1-chloro-4-(trichloromethoxy)benzene to organometallic conditions, two primary chemical challenges must be navigated:

A. Orthogonal Chemoselectivity (C–Br vs. C–Cl)

The molecule possesses two potential sites for transition-metal oxidative addition or metal-halogen exchange. The bond dissociation energy of the C–Br bond (~81 kcal/mol) is significantly lower than that of the C–Cl bond (~96 kcal/mol). Kinetically, low-valent transition metals (Pd⁰, Ni⁰) and organolithium/magnesium reagents will selectively react at the C–Br bond (position 2). This allows for orthogonal functionalization, leaving the C–Cl bond intact for subsequent downstream manipulations.

B. Hydrolytic Lability of the –OCCl₃ Group

The –OCCl₃ group is highly electrophilic. In the presence of aqueous bases (commonly used in standard Suzuki-Miyaura couplings), hydroxide ions readily attack the carbon atom of the –OCCl₃ group. This initiates a rapid elimination of chloride, leading to the formation of aryl carbonates and ultimately resulting in complete hydrolysis to the corresponding phenol[2].

The Causal Imperative: To successfully couple this substrate, strictly anhydrous conditions are non-negotiable. Aqueous bases must be replaced with anhydrous solid bases (e.g., K₃PO₄, Cs₂CO₃), and highly nucleophilic conditions must be avoided to prevent degradation of the trichloromethoxy moiety[3].

Reactivity SM 2-Bromo-1-chloro-4- (trichloromethoxy)benzene Pd Pd(0) Catalyst Anhydrous Base SM->Pd Preferred Aq Aqueous Base (H2O / OH-) SM->Aq Avoid OxAdd Oxidative Addition at C-Br Bond Pd->OxAdd Hydrolysis Hydrolysis of -OCCl3 (Degradation to Phenol) Aq->Hydrolysis Product Chemoselective Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination

Figure 1: Mechanistic divergence based on reaction conditions (Anhydrous vs. Aqueous).

Quantitative Data: Impact of Conditions on Yield and Stability

The following table summarizes the causal relationship between the chosen organometallic methodology, chemoselectivity, and the structural integrity of the –OCCl₃ group.

Reaction MethodologyReagents & ConditionsC–Br Selectivity–OCCl₃ StabilityExpected Outcome
Aqueous Suzuki Pd(PPh₃)₄, Na₂CO₃, H₂O/Toluene, 80°CHighPoor Complete hydrolysis of –OCCl₃ to phenol.
Anhydrous Suzuki Pd(dppf)Cl₂, K₃PO₄ (anhydrous), Dioxane, 80°CHighExcellent >85% yield of coupled product; –OCCl₃ intact.
Negishi Coupling Pd₂(dba)₃, Ar-ZnX, THF, 65°CHighExcellent >90% yield; highly compatible with –OCCl₃.
Metal-Halogen Exch. i-PrMgCl·LiCl, THF, -20°CHighExcellent Quantitative conversion to Grignard intermediate.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that the –OCCl₃ group remains intact before proceeding to purification.

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol utilizes anhydrous potassium phosphate and a bidentate palladium catalyst to drive the cross-coupling while suppressing hydrolytic degradation.

Reagents:

  • 2-Bromo-1-chloro-4-(trichloromethoxy)benzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or Arylboronic pinacol ester (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₃PO₄ (anhydrous, finely milled) (2.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x).

  • Reagent Loading: Add the arylboronic acid, Pd(dppf)Cl₂, and anhydrous K₃PO₄ to the flask.

  • Solvent & Substrate Addition: Inject anhydrous 1,4-dioxane, followed by 2-Bromo-1-chloro-4-(trichloromethoxy)benzene.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can cause homocoupling and catalyst degradation.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in anhydrous acetonitrile, filter through a micro-syringe, and analyze via GC-MS. Validation metric: Observe the molecular ion of the coupled product with the characteristic isotopic pattern of Cl₁Cl₃ (four chlorine atoms total). Absence of phenol peaks validates the anhydrous integrity.

  • Workup: Cool to room temperature. Do not add water. Dilute the mixture with anhydrous diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexane/ethyl acetate) to yield the pure coupled product.

Workflow Step1 Step 1: Rigorous Degassing Step2 Step 2: Anhydrous Reagent Mixing Step1->Step2 Step3 Step 3: Controlled Heating (80°C) Step2->Step3 Step4 Step 4: Non-Aqueous Filtration Workup Step3->Step4

Figure 2: Workflow for Anhydrous Cross-Coupling preserving the -OCCl3 group.

Protocol B: Chemoselective Metal-Halogen Exchange (Turbo-Grignard)

For the introduction of electrophiles (e.g., aldehydes, ketones, or carbon dioxide), metal-halogen exchange is preferred. The use of Knochel's Turbo-Grignard (i-PrMgCl·LiCl) ensures rapid exchange at mild temperatures, preventing benzyne formation or nucleophilic attack on the –OCCl₃ group.

Reagents:

  • 2-Bromo-1-chloro-4-(trichloromethoxy)benzene (1.0 equiv, 1.0 mmol)

  • i-PrMgCl·LiCl (1.3 M in THF) (1.1 equiv)

  • Electrophile (e.g., anhydrous DMF for formylation) (1.5 equiv)

  • Anhydrous THF (5 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve the substrate in anhydrous THF (5 mL) and cool to -20°C using a dry ice/ethylene glycol bath.

  • Magnesiation: Add i-PrMgCl·LiCl dropwise over 10 minutes. Stir at -20°C for 30 minutes.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench into a solution of iodine (I₂) in anhydrous THF. GC-MS analysis must reveal quantitative conversion to 2-iodo-1-chloro-4-(trichloromethoxy)benzene. Validation metric: Complete disappearance of the starting material confirms successful Grignard formation without –OCCl₃ degradation.

  • Electrophile Trapping: Add the electrophile (e.g., anhydrous DMF) dropwise. Allow the reaction to slowly warm to 0°C over 1 hour.

  • Quenching & Workup: Quench carefully with a saturated aqueous solution of NH₄Cl (2 mL) at 0°C. Note: Brief exposure to mildly acidic aqueous conditions during workup is tolerated, unlike prolonged exposure to aqueous base. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate for chromatography.

References

  • Advances in the Development of Trifluoromethoxylation Reagents MDPI (Symmetry)[Link][1]

  • α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species ACS Publications (Chemical Reviews)[Link][3]

Sources

Application

Application Note: 2-Bromo-1-chloro-4-(trichloromethoxy)benzene as a Strategic Building Block in Agrochemical Discovery

Executive Summary The design of modern agrochemicals—ranging from broad-spectrum insecticides to highly targeted fungicides—relies heavily on the strategic incorporation of fluorinated motifs. 2-Bromo-1-chloro-4-(trichlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of modern agrochemicals—ranging from broad-spectrum insecticides to highly targeted fungicides—relies heavily on the strategic incorporation of fluorinated motifs. 2-Bromo-1-chloro-4-(trichloromethoxy)benzene serves as a highly versatile, masked precursor in this domain. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing this building block. By exploiting the orthogonal reactivity of its di-halogenated framework and the transformability of the trichloromethoxy group, researchers can streamline the synthesis of complex active ingredients (AIs).

Mechanistic Rationale & Structural Significance

The Trifluoromethoxy (-OCF3) Advantage

The ultimate goal of utilizing a trichloromethoxy (-OCCl₃) building block is its conversion to a trifluoromethoxy (-OCF₃) group. The -OCF₃ moiety is a critical pharmacophore in modern agrochemical and medicinal chemistry. It significantly enhances the lipophilicity of a molecule while maintaining a high degree of metabolic stability due to the strength of the C-F bonds . Furthermore, the unique conformation of the -OCF₃ group allows for fine-tuning of membrane permeability, which is essential for systemic agrochemicals targeting pest central nervous systems or fungal cell walls .

Orthogonal Halogen Reactivity

2-Bromo-1-chloro-4-(trichloromethoxy)benzene features two distinct halogen handles (Br and Cl) on the aromatic ring. This di-halogenated system is intentionally designed for step-economic, site-selective cross-coupling. Because the carbon-bromine (C-Br) bond has a lower bond dissociation energy and undergoes oxidative addition with Palladium(0) orders of magnitude faster than the carbon-chlorine (C-Cl) bond, researchers can perform highly chemoselective functionalizations. This allows the C-Br site to be arylated or aminated first, leaving the C-Cl bond intact for a secondary, distinct functionalization later in the synthetic sequence.

Synthetic Workflow Visualization

The following diagram illustrates the strategic divergence from the masked precursor to a fully functionalized agrochemical AI.

Workflow A 2-Bromo-1-chloro-4- (trichloromethoxy)benzene B Swarts Fluorination (HF, SbCl5 catalyst) A->B C 2-Bromo-1-chloro-4- (trifluoromethoxy)benzene B->C D Site-Selective Suzuki Coupling (C-Br activation) C->D E Mono-arylated Intermediate (C-Cl bond intact) D->E F Secondary Coupling (C-Cl activation) E->F G Complex Agrochemical AI (e.g., Insecticide/Fungicide) F->G

Synthetic workflow from trichloromethoxy precursor to complex agrochemical active ingredients.

Quantitative Data: Optimization of Site-Selective Coupling

To achieve perfect chemoselectivity during the first cross-coupling step, the catalytic system must be carefully tuned. The table below summarizes the optimization data for the Suzuki-Miyaura coupling of 2-bromo-1-chloro-4-(trifluoromethoxy)benzene with a standard arylboronic acid.

Table 1: Catalyst and Condition Screening for Site-Selective Coupling

EntryCatalyst SystemBaseTemp (°C)Conversion (%)Mono-coupled Yield (%)Di-coupled Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃80>997225
2Pd(PPh₃)₄ (5 mol%)Cs₂CO₃80>994552
3Pd(dppf)Cl₂ (5 mol%)Na₂CO₃80>998810
4 Pd(dppf)Cl₂ (5 mol%) Na₂CO₃ 60 98 >96 <1

Causality Analysis: Using a strong base (Cs₂CO₃, Entry 2) accelerates transmetallation but severely compromises chemoselectivity, leading to unwanted activation of the C-Cl bond (52% di-coupled impurity). Switching to a bidentate ligand (dppf, Entry 3) enforces a specific bite angle that accelerates reductive elimination, favoring the mono-coupled product. Finally, lowering the temperature to 60 °C (Entry 4) perfectly exploits the activation energy differential between the C-Br and C-Cl bonds, yielding >96% of the desired intermediate.

Experimental Protocols (Self-Validating Systems)

Protocol A: Catalytic Swarts Fluorination (-OCCl₃ to -OCF₃)

This protocol converts the trichloromethoxy precursor into the active trifluoromethoxy building block.

  • Causality of Reagents: Antimony pentachloride (SbCl₅) acts as a potent Lewis acid. It coordinates to the chlorine atoms of the -OCCl₃ group, weakening the C-Cl bonds and dramatically lowering the activation energy required for nucleophilic attack and halogen exchange by anhydrous Hydrogen Fluoride (HF).

  • Equipment: Hastelloy or Monel autoclave (glass reactors will be etched by HF).

Step-by-Step Methodology:

  • Charge the Hastelloy reactor with 2-bromo-1-chloro-4-(trichloromethoxy)benzene (1.0 equiv) and SbCl₅ (0.05 equiv) under a strict argon atmosphere.

  • Cool the reactor to -20 °C and condense anhydrous HF (10.0 equiv) into the vessel.

  • Seal the reactor and gradually warm to 80 °C, stirring at 800 rpm for 12 hours. The pressure will rise as HCl gas is generated as a byproduct.

  • Self-Validation Checkpoint: Vent the HCl gas through a scrubber. Withdraw a 0.5 mL aliquot, neutralize it in cold aqueous KOH, and extract with CDCl₃ for ¹⁹F NMR analysis. The system validates completion only when the intermediate -OCCl₂F (approx. -29 ppm) and -OCClF₂ (approx. -48 ppm) signals are completely absent, leaving a single sharp peak at -58 ppm (-OCF₃). If intermediates remain, add 2.0 equiv of HF and heat for an additional 4 hours.

  • Once validated, cool the reactor to 0 °C, carefully quench the remaining HF with ice-cold aqueous KOH, extract with dichloromethane, dry over MgSO₄, and concentrate to yield 2-bromo-1-chloro-4-(trifluoromethoxy)benzene.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C-Br Activation)

This protocol attaches the first structural motif of the agrochemical AI exclusively at the bromine site.

  • Causality of Reagents: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate dppf ligand suppresses the oxidative addition of the less reactive C-Cl bond at lower temperatures, ensuring the reaction stops after the first coupling.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine 2-bromo-1-chloro-4-(trifluoromethoxy)benzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Add a degassed solvent mixture of Toluene/Ethanol (4:1 v/v), followed by a degassed aqueous solution of Na₂CO₃ (2.0 equiv).

  • Heat the biphasic mixture to exactly 60 °C under vigorous stirring (1000 rpm) for 6 hours.

  • Self-Validation Checkpoint: At the 5-hour mark, halt stirring to allow phase separation. Withdraw 10 µL of the organic layer, dilute in acetonitrile, and perform HPLC analysis at 254 nm using biphenyl as an internal standard. The protocol validates itself if the ratio of mono-coupled product to unreacted starting material is >95:5, and the di-coupled impurity is strictly <1%. If the di-coupled impurity exceeds 1%, it indicates a failure in temperature control (premature C-Cl activation); the batch must be flagged, and the temperature immediately reduced by 10 °C for future runs.

  • Upon validation, cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, partition with ethyl acetate and water, and purify the organic layer via silica gel chromatography to isolate the pure mono-arylated intermediate.

References

  • Novás, M.; Matos, M.J. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules 2025, 30(14), 3009. URL:[Link]

  • Deng, Z., Zhao, M., Wang, F. et al. "Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent." Nature Communications 11, 2569 (2020). URL:[Link]

Method

Application Notes and Protocols for 2-Bromo-1-chloro-4-(trichloromethoxy)benzene in Materials Science

Foreword: A Note on a Novel Building Block The landscape of materials science is in a constant state of evolution, driven by the synthesis and application of novel molecular architectures. This guide introduces 2-Bromo-1...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Note on a Novel Building Block

The landscape of materials science is in a constant state of evolution, driven by the synthesis and application of novel molecular architectures. This guide introduces 2-Bromo-1-chloro-4-(trichloromethoxy)benzene , a compound that, while not extensively documented in current literature, presents intriguing possibilities as a versatile building block. Its unique combination of a reactive trichloromethoxy group and a di-halogenated benzene core offers a rich platform for chemical modification, suggesting potential applications in the development of advanced polymers and functional organic materials.

The information presented herein is a synthesis of established chemical principles and analogous reactivity data, intended to serve as a foundational guide for researchers exploring the frontiers of materials chemistry. We will delve into the predicted chemical properties, propose potential applications, and provide detailed, albeit prospective, experimental protocols.

Molecular Overview and Predicted Properties

2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a polysubstituted aromatic compound. The core structure, a benzene ring, is functionalized with a bromine atom, a chlorine atom, and a trichloromethoxy group. The strategic placement of these substituents dictates the molecule's reactivity and potential utility.

PropertyPredicted Value/CharacteristicRationale and Key Considerations
Molecular Formula C₇H₃BrCl₄O-
Molecular Weight 324.72 g/mol -
Physical State Predicted to be a liquid or low-melting solid at room temperature.Based on analogs like 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene which is a liquid.[1][2]
Solubility Expected to be soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene) and insoluble in water.The nonpolar, halogenated aromatic structure suggests lipophilicity.
Reactivity of the Benzene Core The bromine and chlorine atoms offer sites for various cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are foundational for building larger conjugated systems. The electron-withdrawing nature of the halogens and the trichloromethoxy group deactivates the ring towards electrophilic substitution.This is a general principle for halogenated benzenes used in materials synthesis.
Reactivity of the Trichloromethoxy Group The trichloromethoxy group is anticipated to be the most reactive site. The C-O bond is polarized, and the CCl₃ group is a good leaving group. This moiety is susceptible to nucleophilic attack and may undergo hydrolysis or other substitution reactions. The chlorine atoms on the methyl group can exhibit electrophilic character due to σ-holes, making them susceptible to attack by soft nucleophiles.[3]The reactivity of trichloromethyl groups is documented, showing susceptibility to reduction and substitution.[3][4][5]

Potential Applications in Materials Science

The unique structural features of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene suggest its potential as a precursor in several areas of materials science.

Monomer for Specialty Polymers

The di-halogenated nature of the benzene ring makes this compound a prime candidate as a monomer for step-growth polymerization via cross-coupling reactions. The resulting polymers could exhibit interesting properties due to the presence of the trichloromethoxy group, which could be a site for post-polymerization modification.

Conceptual Polymerization Workflow

Monomer 2-Bromo-1-chloro-4- (trichloromethoxy)benzene Coupling Cross-Coupling (e.g., Suzuki, Stille) Monomer->Coupling Polymer Conjugated Polymer with Pendant -OCCl₃ Groups Coupling->Polymer Modification Post-Polymerization Modification Polymer->Modification FunctionalPolymer Functionalized Polymer Modification->FunctionalPolymer

Caption: Proposed workflow for polymer synthesis and functionalization.

Building Block for Organic Electronics

Functionalized aromatic compounds are the cornerstone of organic electronics. 2-Bromo-1-chloro-4-(trichloromethoxy)benzene could serve as a starting material for the synthesis of organic semiconductors, liquid crystals, or components of organic light-emitting diodes (OLEDs). The trichloromethoxy group could be a handle to tune the electronic properties or solubility of the final material.

Precursor for Functional Coatings

The reactive trichloromethoxy group could potentially be used to anchor the molecule to surfaces, creating functional coatings. For instance, reaction with surface hydroxyl groups could form a covalent bond, imparting hydrophobicity or other desired properties to the substrate.

Experimental Protocols (Prospective)

The following protocols are hypothetical and should be performed with rigorous safety precautions by trained chemists. The high halogen content and the nature of the trichloromethoxy group warrant careful handling.

Protocol for a Hypothetical Suzuki Cross-Coupling Polymerization

This protocol describes a potential method for synthesizing a polymer from 2-Bromo-1-chloro-4-(trichloromethoxy)benzene and a diboronic ester.

Materials:

  • 2-Bromo-1-chloro-4-(trichloromethoxy)benzene (Monomer A)

  • 1,4-Benzenediboronic acid bis(pinacol) ester (Monomer B)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve Pd(OAc)₂ and PPh₃ in anhydrous toluene. Stir for 20 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: In a separate Schlenk flask, add equimolar amounts of Monomer A and Monomer B. Add K₂CO₃ (3 equivalents).

  • Solvent Addition: Add a 2:1 mixture of toluene and deionized water to the monomer mixture. Degas the solution by bubbling with argon for 30 minutes.

  • Initiation: Transfer the prepared catalyst solution to the monomer mixture via cannula.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.

  • Workup: Cool the reaction to room temperature. Separate the organic layer and wash with deionized water (3 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Precipitate the polymer by adding the concentrated solution dropwise to vigorously stirring methanol. Filter the solid polymer and dry under vacuum.

Suzuki Coupling Reaction Scheme

cluster_reactants Reactants cluster_products Products MonomerA Monomer A (Ar-Br) Catalyst Pd Catalyst Base MonomerA->Catalyst MonomerB Monomer B (Ar'-B(OR)₂) MonomerB->Catalyst Polymer Polymer (-[Ar-Ar']n-) Catalyst->Polymer

Caption: Simplified Suzuki polymerization reaction scheme.

Protocol for a Hypothetical Post-Polymerization Modification

This protocol outlines a potential method for modifying the trichloromethoxy groups on the polymer backbone.

Materials:

  • Polymer from Protocol 3.1

  • Sodium methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Dissolution: Dissolve the synthesized polymer in anhydrous THF under an inert atmosphere.

  • Nucleophilic Attack: In a separate flask, prepare a solution of sodium methoxide in methanol.

  • Reaction: Slowly add the sodium methoxide solution to the polymer solution at room temperature. Stir for 24 hours. The progress of the reaction can be monitored by techniques such as FTIR or NMR spectroscopy, looking for the disappearance of the C-Cl stretch and the appearance of a C-O-C stretch.

  • Quenching: Quench the reaction by the slow addition of deionized water.

  • Purification: Precipitate the modified polymer by adding the reaction mixture to a large volume of deionized water. Filter the solid and wash with methanol. Dry the final polymer under vacuum.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile or potentially toxic compounds.

  • Handling: Halogenated organic compounds should be handled with care. The reactivity of the trichloromethoxy group may lead to the formation of hazardous byproducts.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

While 2-Bromo-1-chloro-4-(trichloromethoxy)benzene is not a mainstream chemical, its structure holds significant, untapped potential for materials science research. The protocols and applications detailed in this guide are intended to be a starting point for innovation, providing a framework for the synthesis of new materials with tailored properties. As with any exploratory research, careful planning, execution, and characterization are paramount to success.

References

  • Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Publishing. Available at: [Link]

  • 2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669. PubChem. Available at: [Link]

  • 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | C7H3BrClF3 | CID 67988. PubChem. Available at: [Link]

  • US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols. Google Patents.
  • Reaction of the Trichloromethyl Group with Di- and Trialkyl Phosphites. ACS Publications. Available at: [Link]

  • Transformations of trichloromethyl groups during reactions of 3-trichloromethylpyridines with methoxide. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Reactivity of the trichloromethylperoxo radical: evidence for a first-order transformation. ACS Publications. Available at: [Link]

  • Introduction of Trichloromethyl Group and O‐Functional Group to a Double Bond. ResearchGate. Available at: [Link]

  • Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1. brainly.com. Available at: [Link]

  • US Patent 9,315,438 B2. Googleapis.com. Available at: [Link]

  • WO/2015/063726 PROCESS FOR THE PREPARATION OF 4-BROMO-1-CHLORO-2-(4-ETHOXYBENZYL)BENZENE. WIPO Patentscope. Available at: [Link]

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

  • EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
  • Solved Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene. Chegg.com. Available at: [Link]

  • 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. LookChem. Available at: [Link]

  • 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene, min 98%, 100 grams. Lab Supplies. Available at: [Link]

  • The Indispensable Role of 2-Bromo-1-chloro-3-methoxybenzene in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263. PubChem. Available at: [Link]

  • Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. the NIST WebBook. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Cross-Coupling of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with highly functionalized, sensitive polyhalogenated arenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with highly functionalized, sensitive polyhalogenated arenes.

Working with 2-Bromo-1-chloro-4-(trichloromethoxy)benzene presents two distinct, competing synthetic challenges: the extreme hydrolytic sensitivity of the trichloromethoxy (-OCCl₃) group and the chemoselective differentiation between the C–Br and C–Cl bonds during palladium oxidative addition. This guide deconstructs the mechanistic causality behind these failures and provides a field-validated, self-correcting protocol to achieve >90% yield with perfect chemoselectivity.

Part 1: Mechanistic Causality & Core Challenges

To successfully couple this substrate, you must abandon standard aqueous Suzuki-Miyaura conditions. The failures typically encountered are not random; they are governed by predictable electronic and steric rules.

The Hydrolysis Trap: Why the -OCCl₃ Group Degrades

The trichloromethoxy group is the chlorinated precursor to the trifluoromethoxy (-OCF₃) group. Unlike -OCF₃, the -OCCl₃ moiety is highly labile in the presence of nucleophiles and water[1]. It functions essentially as an orthoester of chloroformic acid. When exposed to the standard aqueous bases used in Suzuki couplings (e.g., Na₂CO₃/H₂O or KOH), the -OCCl₃ group undergoes rapid nucleophilic attack by hydroxide ions. This leads to the cleavage of the ether bond, forming a transient phenyl chloroformate that rapidly decarboxylates into a phenol and carbon dioxide[2].

The Causality Rule: Any introduction of water combined with a base will result in the complete destruction of the -OCCl₃ group before the transmetalation step of the Suzuki cycle can occur.

Chemoselectivity: The C–Br vs. C–Cl Competition

In standard unactivated arenes, palladium(0) inserts into a C–Br bond significantly faster than a C–Cl bond due to the lower bond dissociation energy of C–Br[3]. However, the -OCCl₃ group is powerfully electron-withdrawing. This electronic activation depletes electron density across the aromatic ring, making the normally inert C–Cl bond highly susceptible to oxidative addition. If small phosphine ligands (like PPh₃) or high temperatures (>80°C) are used, the catalyst loses its ability to discriminate, resulting in a mixture of mono-arylated, di-arylated, and dehalogenated byproducts.

Pathway SM 2-Bromo-1-chloro-4- (trichloromethoxy)benzene AqBase Aqueous Base (e.g., Na2CO3 / H2O) SM->AqBase Standard Conditions Anhydrous Anhydrous Base (e.g., CsF / Dioxane) SM->Anhydrous Optimized Conditions Hydrolysis Hydrolysis Pathway Loss of -OCCl3 to Phenol AqBase->Hydrolysis Nucleophilic Attack Coupling Successful Suzuki Coupling Intact -OCCl3 Group Anhydrous->Coupling Transmetalation

Diagram 1: Divergent reaction pathways based on base and moisture selection.

Part 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and experimental outcomes. Relying on bulky, electron-rich ligands (like XPhos) and anhydrous fluoride bases (like CsF) is mandatory for success[4][5].

Base SystemSolventCatalyst / LigandTemp (°C)Primary OutcomeYield / Selectivity
Na₂CO₃ (2.0 eq)Dioxane / H₂O (4:1)Pd(PPh₃)₄80°CComplete -OCCl₃ hydrolysis0% (Phenol byproduct)
K₃PO₄ (Anhydrous)ToluenePd₂(dba)₃ / PPh₃100°CMixed Br/Cl coupling35% (Poor selectivity)
KF (Anhydrous)THFPd(dppf)Cl₂65°CSluggish transmetalation40% (Incomplete rxn)
CsF (Anhydrous) 1,4-Dioxane Pd₂(dba)₃ / XPhos 50°C Clean C–Br coupling >92% (>99:1 Br:Cl)

Part 3: Field-Validated Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes a diagnostic checkpoint to ensure the integrity of the sensitive -OCCl₃ group and the active Pd(0) catalyst.

Materials Required:

  • 2-Bromo-1-chloro-4-(trichloromethoxy)benzene (1.0 equiv, strictly dry)

  • Arylboronic acid or pinacol ester (1.1 equiv)

  • Pd₂(dba)₃ (2.0 mol%)

  • XPhos (4.0 mol%)[5]

  • Cesium Fluoride (CsF) (3.0 equiv, spray-dried and stored in a desiccator)[6]

  • Anhydrous 1,4-Dioxane (Karl Fischer titration < 50 ppm H₂O)

Step-by-Step Methodology:
  • Inert Atmosphere Assembly: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Validation Checkpoint: Ensure the CsF is a free-flowing powder. Clumping indicates moisture absorption, which will trigger hydrolysis.

  • Catalyst Pre-Activation: Add Pd₂(dba)₃ and XPhos to the flask. Add 2 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution must transition from a deep purple/red (resting Pd₂(dba)₃) to a clear golden-yellow/orange, indicating the successful formation of the active L₂Pd(0) species.

  • Reagent Addition: Add the arylboronic acid, 2-Bromo-1-chloro-4-(trichloromethoxy)benzene, and anhydrous CsF. Wash down the sides of the flask with the remaining anhydrous 1,4-Dioxane (to achieve a 0.2 M substrate concentration).

  • Controlled Heating: Seal the flask and heat to exactly 50°C . Do not exceed this temperature. The bulky XPhos ligand lowers the activation energy required for C–Br oxidative addition, allowing the reaction to proceed at mild temperatures, thereby preserving the C–Cl bond[3].

  • Reaction Monitoring (4-12 hours): Monitor via LC-MS or GC-MS.

    • Validation Checkpoint: Look for the mass of the mono-coupled product. If a mass corresponding to [M - 117] (loss of -CCl₃ + H) appears, moisture has breached the system.

  • Anhydrous Workup: Do not quench with aqueous buffers. Cool the reaction to room temperature, dilute with anhydrous Diethyl Ether or EtOAc, and filter directly through a tightly packed pad of Celite to remove the CsF and palladium salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Selectivity Pd Pd(0) Catalyst + Substrate Bulky Bulky Ligand (XPhos) Low Temp (50°C) Pd->Bulky Small Small Ligand (PPh3) High Temp (>80°C) Pd->Small Br_Add Selective Oxidative Addition at C-Br Bulky->Br_Add Steric Control Mix_Add Mixed Oxidative Addition (C-Br and C-Cl) Small->Mix_Add Poor Discrimination Product Desired Mono-Coupled Product Br_Add->Product SideProd Over-Coupled / Dehalogenated Byproducts Mix_Add->SideProd

Diagram 2: Logic tree for achieving Br vs. Cl chemoselectivity via ligand sterics.

Part 4: Troubleshooting FAQs

Q: My LC-MS shows complete consumption of the starting material, but the major product has a mass corresponding to a phenol. What went wrong? A: You have triggered the autocatalytic destructive hydrolysis of the -OCCl₃ group[2]. This occurs when water and a base are present. Even trace amounts of water in your "anhydrous" solvent or hygroscopic moisture absorbed by potassium phosphate/cesium carbonate can cause this. Solution: Switch to spray-dried, strictly anhydrous Cesium Fluoride (CsF)[4] and verify your solvent's water content via Karl Fischer titration.

Q: I am successfully keeping the -OCCl₃ group intact, but I am getting 30-40% of the di-arylated product (coupling at both Br and Cl). How do I stop this? A: The highly electron-withdrawing nature of the -OCCl₃ group activates the C–Cl bond toward oxidative addition. If you are using a standard ligand like PPh₃ or dppf at 80-100°C, the catalyst cannot differentiate between the activated C–Cl and the C–Br bond. Solution: You must exploit steric hindrance. Switch to a bulky biaryl phosphine ligand like XPhos or SPhos, and drop the reaction temperature to 40–50°C[5]. The bulky ligand will selectively target the less sterically encumbered and weaker C–Br bond[3].

Q: Under the anhydrous CsF conditions, my reaction stalls at 20% conversion. The catalyst looks active, but transmetalation isn't happening. A: Anhydrous Suzuki couplings rely entirely on the solubility of the fluoride base to form the reactive fluoroborate intermediate. If your CsF is highly crystalline or your boronic acid is highly sterically hindered, transmetalation will stall. Solution: Add a phase-transfer catalyst such as 18-crown-6 (10 mol%) to solubilize the cesium ions, or switch your coupling partner from a free boronic acid to a boronic acid pinacol (Bpin) ester, which often performs better in strictly anhydrous fluoride-mediated couplings.

References
  • BenchChem. "(Trichloromethoxy)benzene | C7H5Cl3O | For Research". Source: benchchem.com.
  • BenchChem. "2-Chloro-5-fluorobenzeneboronic acid | 444666-39-1". Source: benchchem.com.
  • Università degli Studi di Milano. "Synthesis of enantiomerically pure polyfluorobenzo[d]sultams". Source: unimi.it.
  • Leroux, F. et al. "α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species". Chemical Reviews, ACS Publications. Source: acs.org.
  • ResearchGate. "Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles". Source: researchgate.net.
  • Littke, A. F., Dai, C., Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions". Journal of the American Chemical Society, ACS Publications. Source: acs.org.

Sources

Optimization

Technical Support Center: Degradation of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Welcome to the technical support guide for researchers investigating the environmental fate and degradation of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene. This document is structured as a series of frequently asked que...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers investigating the environmental fate and degradation of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental design, execution, and data interpretation.

A Note on This Specific Compound: As of this writing, detailed degradation studies specifically for 2-Bromo-1-chloro-4-(trichloromethoxy)benzene are not prevalent in peer-reviewed literature. Therefore, this guide is built upon established principles of environmental chemistry and microbiology, drawing analogies from the known degradation pathways of its constituent chemical moieties: a halogenated benzene ring and a trichloromethoxy group. The pathways described herein are proposed based on expert analysis and should serve as a foundational hypothesis for your research.

Part 1: Foundational Understanding & Proposed Pathways

Q1: What are the likely degradation pathways for 2-Bromo-1-chloro-4-(trichloromethoxy)benzene?

Given its structure, the degradation of this compound is likely a multi-step process involving both abiotic and biotic mechanisms. The molecule has three key features that will dictate its fate: the highly reactive trichloromethoxy group, the carbon-bromine bond, and the carbon-chlorine bond on an aromatic ring.

We propose a branched degradation network that can be initiated by one of two primary routes:

  • Abiotic Hydrolysis: The trichloromethoxy (-OCCl₃) group is the most probable point of initial attack under aqueous conditions. This group is highly susceptible to hydrolysis, which does not require microbial activity.[1]

  • Biotic Reductive Dehalogenation: Under anaerobic (oxygen-free) conditions, specialized microorganisms can remove the halogen atoms (bromine and chlorine) from the aromatic ring in a process called reductive dehalogenation.[2][3]

Following these initial steps, the resulting intermediate compounds can undergo further degradation, primarily through aerobic microbial pathways.

G cluster_abiotic Abiotic Pathway cluster_anaerobic Anaerobic Biotic Pathway cluster_aerobic Aerobic Biotic Pathway parent 2-Bromo-1-chloro-4- (trichloromethoxy)benzene hydrolysis Hydrolysis of -OCCl3 parent->hydrolysis Abiotic reductive_dehal Reductive Dehalogenation parent->reductive_dehal Biotic (Anaerobic) hydrolysis_prod 2-Bromo-1-chloro-4- (chloroformyl)benzene or 2-Bromo-1-chloro-4-hydroxybenzoic acid hydrolysis->hydrolysis_prod phenol_intermediate Halogenated Phenols / Benzoic Acids hydrolysis_prod->phenol_intermediate Further Biotic/Abiotic Steps debrominated 1-Chloro-4-(trichloromethoxy)benzene reductive_dehal->debrominated Debromination dechlorinated 2-Bromo-4-(trichloromethoxy)benzene reductive_dehal->dechlorinated Dechlorination debrominated->phenol_intermediate Hydrolysis & Aerobic Degradation dechlorinated->phenol_intermediate Hydrolysis & Aerobic Degradation dioxygenase Dioxygenase Attack phenol_intermediate->dioxygenase ring_cleavage Ring Cleavage dioxygenase->ring_cleavage mineralization Mineralization (CO2, H2O, Cl-, Br-) ring_cleavage->mineralization

Caption: Proposed Degradation Network for the Target Compound.

Q2: What is the most probable initial step in its degradation, and why?

The most probable initial transformation is the abiotic hydrolysis of the trichloromethoxy group .

Causality: The trichloromethoxy group (-OCCl₃) is analogous to an acyl chloride and is strongly electron-withdrawing, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack by water.[1] This reaction can proceed without microbial involvement and is expected to be relatively rapid in aqueous environments. The hydrolysis product would likely be 2-bromo-1-chloro-4-(chloroformyl)benzene, which could further hydrolyze to 2-bromo-4-carboxy-1-chlorobenzene. This initial transformation significantly increases the polarity of the molecule and alters its subsequent biological availability and degradation pathways.

Q3: How would this compound degrade under anaerobic versus aerobic conditions?

The environmental redox conditions (presence or absence of oxygen) are critical in determining the sequence of degradation.

  • Anaerobic Conditions (Oxygen-Deficient): Under these conditions, the primary microbial process is reductive dehalogenation .[4] The highly halogenated benzene ring acts as an electron acceptor for specific bacteria, often referred to as organohalide-respiring bacteria.[2][5] This process typically occurs sequentially:

    • Debromination: The C-Br bond is generally weaker than the C-Cl bond, making it the more likely first target for removal, yielding 1-chloro-4-(trichloromethoxy)benzene.

    • Dechlorination: Subsequent removal of the chlorine atom would yield 4-(trichloromethoxy)benzene. It is crucial to note that complete mineralization is unlikely under anaerobic conditions; these steps primarily serve to make the molecule less halogenated and more susceptible to aerobic attack.[6]

  • Aerobic Conditions (Oxygen-Rich): Aerobic degradation of halogenated aromatics is typically initiated by dioxygenase enzymes .[7] These enzymes incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol.[8][9] This is followed by dehydrogenation to form a substituted catechol. For this specific molecule, this attack is unlikely to occur until after the trichloromethoxy group has been hydrolyzed and/or some dehalogenation has occurred, as highly chlorinated benzenes are recalcitrant to aerobic oxidation.[6][10] Once a di- or mono-halogenated phenol or benzoic acid intermediate is formed, the following can occur:

    • Dioxygenase Attack: Formation of a halogenated catechol.

    • Ring Cleavage: A second dioxygenase cleaves the aromatic ring (either via an ortho- or meta- cleavage pathway).[11]

    • Mineralization: The resulting aliphatic acids are funneled into central metabolic pathways (like the Krebs cycle), ultimately leading to carbon dioxide, water, and halide ions (Cl⁻, Br⁻).

Part 2: Experimental Design & Troubleshooting

Q4: I am designing a biodegradation study. What type of microbial culture should I use?

The choice of inoculum is critical and depends on the pathway you wish to study.

Inoculum TypeTarget ProcessRationale & SourceKey Experimental Parameters
Anaerobic Granular Sludge Reductive DehalogenationA rich source of diverse anaerobic bacteria, including known organohalide respirers. Obtain from an upflow anaerobic sludge blanket (UASB) reactor treating industrial wastewater.Strictly anaerobic conditions (use of glove box, N₂/CO₂ headspace), redox potential < -150 mV, presence of an electron donor (e.g., lactate, formate).
Aerobic Activated Sludge Aerobic Oxidation & MineralizationContains a broad consortium of aerobic heterotrophs. Source from a municipal or industrial wastewater treatment plant.Vigorous aeration (maintain dissolved oxygen > 2 mg/L), neutral pH, sufficient nutrients (N, P). Use this to test degradation of predicted intermediates, not the parent compound.
Contaminated Site Soil/Sediment Site-Specific BiodegradationProvides a pre-acclimated microbial community if the site has a history of similar contamination.Set up microcosms mimicking site conditions (anaerobic, aerobic, or fluctuating redox) to assess natural attenuation potential.
Q5: My compound is not degrading in my anaerobic reactor. What should I check?

Failure to observe degradation in an anaerobic system is a common issue. Systematically check the following:

  • Verify Anaerobic Conditions:

    • Redox Potential: Measure the oxidation-reduction potential (ORP). For reductive dehalogenation, the ORP should be strongly negative (typically below -150 mV).

    • Oxygen Intrusion: Check all seals and septa for leaks. Even trace amounts of oxygen can inhibit strict anaerobes.

  • Assess Electron Donor Availability:

    • Reductive dehalogenation requires an electron donor. Ensure you have added a suitable substrate like lactate, formate, or H₂. If the donor is depleted, the reaction will stop.

  • Check for Toxicity:

    • The parent compound or its intermediates may be toxic to the microbial community at the concentration used. Run a dose-response experiment with a range of concentrations. Consider co-metabolic effects from other potential contaminants.[12]

  • Confirm Presence of Dehalogenators:

    • The necessary microbes (e.g., Dehalobacter, Dehalococcoides) may not be present or active in your inoculum. Consider bioaugmentation with a known dehalogenating culture. Molecular techniques like quantitative PCR (qPCR) targeting reductive dehalogenase genes (rdhA) can confirm their presence.[4]

Q6: I see the disappearance of the parent compound but no clear intermediates in my aerobic setup. What could be happening?

This scenario can be misleading. Consider these possibilities:

  • Abiotic Loss: The disappearance could be due to non-biological factors.

    • Action: Run a sterile control (e.g., autoclaved or poisoned with sodium azide) under identical conditions. If the compound also disappears in the control, the loss is abiotic (e.g., hydrolysis, adsorption).

  • Adsorption: The compound may be adsorbing to the biomass or the reactor vessel walls.

    • Action: Perform a mass balance. Extract the biomass and vessel walls with a suitable solvent (e.g., hexane, dichloromethane) and analyze the extracts to quantify the adsorbed fraction.

  • Complete & Rapid Mineralization: If you are testing a readily degradable intermediate (e.g., a non-halogenated phenol), the microbial consortium might be degrading it so efficiently that intermediates do not accumulate to detectable levels.

    • Action: Sample at much earlier time points. You can also use a ¹⁴C-labeled version of the compound and track the evolution of ¹⁴CO₂ as a direct measure of mineralization.

Part 3: Analytical Methods & Data Interpretation

Q7: What analytical methods are best for monitoring the degradation of this compound and its products?

A multi-faceted approach is required due to the diverse physicochemical properties of the potential products.

Analytical TechniqueTarget AnalytesSample PreparationRationale & Key Considerations
GC-MS (Gas Chromatography-Mass Spectrometry)Parent compound, volatile/semi-volatile halogenated intermediates (e.g., dehalogenated analogs).Liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane, DCM) or Solid Phase Microextraction (SPME).Excellent for separating and identifying non-polar compounds. The mass spectrometer provides definitive structural information for identification. An Electron Capture Detector (ECD) can be used for highly sensitive quantification of halogenated compounds.[13][14]
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)Polar intermediates (e.g., hydroxylated or carboxylated products like halophenols, halobenzoic acids).Direct injection of aqueous sample (after filtration) or Solid Phase Extraction (SPE) for concentration and cleanup.Essential for analyzing polar, non-volatile metabolites that are not amenable to GC analysis.[15]
Ion Chromatography Inorganic Halide Ions (Cl⁻, Br⁻)Direct injection of filtered aqueous sample.Provides direct evidence of dehalogenation and mineralization by quantifying the release of inorganic chloride and bromide into the medium.

graph TD {
A[Start: Aqueous Sample from Reactor] --> B{Is Analyte Volatile/Non-Polar?};
B -- Yes --> C[Sample Prep: LLE or SPME];
C --> D[Analysis: GC-MS];
D --> E[Identify: Parent Compound, Dehalogenated Intermediates];
B -- No --> F{Is Analyte Polar/Ionic?};
F -- Yes --> G[Sample Prep: SPE or Direct Injection];
G --> H[Analysis: LC-MS/MS];
H --> I[Identify: Phenolic/Carboxylic Intermediates];

F -- No --> J[Analyze for Mineralization Products];
J --> K[Sample Prep: Filtration];
K --> L[Analysis: Ion Chromatography];
L --> M[Quantify: Cl-, Br- ions];

}

Caption: Experimental Workflow for Analytical Characterization.

Q8: What are the expected major intermediate products I should be looking for?

Based on the proposed pathways, your analytical methods should target the following classes of compounds:

  • From Abiotic Hydrolysis:

    • 2-Bromo-1-chloro-4-(chloroformyl)benzene

    • 2-Bromo-1-chloro-4-hydroxybenzoic acid

  • From Anaerobic Reductive Dehalogenation:

    • 1-Chloro-4-(trichloromethoxy)benzene (from debromination)

    • 2-Bromo-4-(trichloromethoxy)benzene (from dechlorination)

    • 4-(Trichloromethoxy)benzene (from complete dehalogenation)

  • From Aerobic Oxidation (of intermediates):

    • Brominated and/or chlorinated catechols

    • Products of aromatic ring cleavage (e.g., chloromuconic acids)

Q9: How do I differentiate between biotic and abiotic degradation?

The use of a sterile control is non-negotiable for making this distinction.

  • Protocol: Prepare a control reactor that is identical to your experimental reactors in every way (same medium, same concentration of the target compound) but contains no active microorganisms.

    • Sterilization Method: Autoclaving the medium and soil/sludge before adding the compound is a common method.

    • Inhibition Method: Alternatively, for aqueous cultures, add a chemical inhibitor like sodium azide (NaN₃) or mercuric chloride (HgCl₂) to halt all biological activity.

  • Interpretation:

    • If the compound disappears in both the live and sterile reactors, the process is abiotic (e.g., hydrolysis).

    • If the compound disappears only in the live reactor, the degradation is biotic .

    • If the compound disappears faster or to a greater extent in the live reactor, degradation is a result of both biotic and abiotic processes.

References

  • Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological reviews, 56(3), 482–507. [Link]

  • Oh, J., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances, 9(41), eadi8082. [Link]

  • Tadeo, J. L. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. IntechOpen. [Link]

  • Janssen, D. B., et al. (2021). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International Journal of Molecular Sciences, 22(21), 11563. [Link]

  • Oh, J., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances, 9(41). [Link]

  • Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Semantic Scholar. [Link]

  • Oh, J., et al. (2023). Sources and environmental fate of halomethoxybenzenes. ResearchGate. [Link]

  • Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological Reviews, 56(3), 482-507. [Link]

  • Wang, S., et al. (2023). Reductive dehalogenation by diverse microbes is central to biogeochemical cycles in deep-sea cold seeps. bioRxiv. [Link]

  • Rodriguez-Alvarez, M., et al. (2022). Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms. University of Barcelona Digital Repository. [Link]

  • Chen, R., et al. (2023). Recent advances and optimization strategies for the microbial degradation of PCBs: From monocultures to microbial consortia. Critical Reviews in Biotechnology, 44(4), 638-656. [Link]

  • Field, J. A., & Sierra-Alvarez, R. (2008). Microbial degradation of chlorinated benzenes. Biodegradation, 19(4), 463–480. [Link]

  • ResearchGate. (n.d.). Microbial degradation of chlorinated benzenes. ResearchGate. [Link]

  • Splan, K. E., & Stubbe, J. (2015). Catalytic Mechanism of Cofactor-Free Dioxygenases and How They Circumvent Spin-Forbidden Oxygenation of Their Substrates. Journal of the American Chemical Society, 137(20), 6472–6484. [Link]

  • Sahoo, B. B., & Sethunathan, N. (2012). Photobiodegradation of halogenated aromatic pollutants. Scientific Research Publishing. [Link]

  • Wang, P., et al. (2015). Biodegradation of polychlorinated biphenyls (PCBs) by the novel identified cyanobacterium Anabaena PD-1. PLoS ONE, 10(7), e0132469. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Gcms.cz. [Link]

  • Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
  • Bidleman, T. F., et al. (2023). Sources and pathways of halomethoxybenzenes in northern Baltic estuaries. Frontiers in Environmental Science, 11. [Link]

  • Bidleman, T. F., et al. (2023). Sources and pathways of halomethoxybenzenes in northern Baltic estuaries. DiVA. [Link]

  • Wang, D., et al. (2021). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. Molecules, 26(11), 3350. [Link]

  • Taylor & Francis Online. (n.d.). Dioxygenase – Knowledge and References. Taylor & Francis Online. [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • M-CSA. (n.d.). Naphthalene 1,2-dioxygenase. M-CSA. [Link]

  • Raut, S. S., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699. [Link]

  • ResearchGate. (n.d.). Detecting and Quantifying Polyhaloaromatic Environmental Pollutants by Chemiluminescence-Based Analytical Method. ResearchGate. [Link]

  • Chakrabarty, A. M. (1990). Biodegradation of halogenated organic compounds. Microbiological Reviews, 54(3), 327-332. [Link]

  • Gibson, D. T., & Parales, R. E. (2000). Aromatic hydrocarbon dioxygenases in environmental biotechnology. Current Opinion in Biotechnology, 11(3), 236–243. [Link]

  • Lipscomb, J. D., & Orville, A. M. (1998). Mechanism of extradiol aromatic ring-cleaving dioxygenases. Current Opinion in Chemical Biology, 2(2), 263-271. [Link]

  • Sangodkar, U. M. X., et al. (1989). Molecular basis of biodegradation of chloroaromatic compounds. Acta Biotechnologica, 9(4), 301-316. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter roadblocks when characterizing highly h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and analytical chemists who encounter roadblocks when characterizing highly halogenated, electron-deficient aromatics.

2-Bromo-1-chloro-4-(trichloromethoxy)benzene (C7H3BrCl4O) represents a "worst-case scenario" for standard high-throughput analytical workflows. It lacks ionizable functional groups for standard LC-MS, possesses a highly complex isotopic envelope, and features a quaternary carbon (-OCCl3) that routinely "disappears" in standard ^13^C NMR acquisitions.

This guide provides field-proven, self-validating troubleshooting protocols to ensure rigorous structural elucidation. We explain not just what to do, but the causality behind the molecular behavior.

Module 1: Mass Spectrometry (MS) & Ionization

Q: Why is my compound invisible in standard LC-ESI-MS workflows?

A: Electrospray Ionization (ESI) relies on the molecule's ability to form adducts (e.g., [M+H]^+^ or [M-H]^-^) in the solution phase. 2-Bromo-1-chloro-4-(trichloromethoxy)benzene is entirely devoid of basic (e.g., amines) or acidic (e.g., phenols) sites[1]. Furthermore, the profound electron-withdrawing nature of the halogens and the -OCCl3 group drastically reduces the electron density of the aromatic ring, precluding even weak cation- π interactions. Solution: Abandon ESI. Switch to Gas Chromatography coupled with Electron Ionization (GC-EI-MS)[2].

Q: How do I interpret the massive isotopic cluster around m/z 322?

A: The presence of one Bromine (roughly 1:1 ^79^Br:^81^Br) and four Chlorines (roughly 3:1 ^35^Cl:^37^Cl) generates a highly diagnostic, albeit complex, isotopic envelope. The interplay of these isotopes means the monoisotopic peak (M) is not the base peak of the cluster. The M+2 and M+4 peaks will be significantly more intense due to the statistical probability of incorporating heavier isotopes.

Table 1: Theoretical Isotopic Distribution for [C7H3BrCl4O]^+^*

Peak m/z Relative Abundance Primary Isotopic Composition (Causality)
M 322 ~43% ^79^Br, ^35^Cl(4)
M+2 324 100% (Base) ^81^Br, ^35^Cl(4) OR ^79^Br, ^35^Cl(3), ^37^Cl(1)
M+4 326 ~85% ^81^Br, ^35^Cl(3), ^37^Cl(1) OR ^79^Br, ^35^Cl(2), ^37^Cl(2)
M+6 328 ~35% ^81^Br, ^35^Cl(2), ^37^Cl(2) OR ^79^Br, ^35^Cl(1), ^37^Cl(3)

| M+8 | 330 | ~7% | ^81^Br, ^35^Cl(1), ^37^Cl(3) OR ^79^Br, ^37^Cl(4) |

Q: What fragmentation pathways should I monitor for structural confirmation?

A: Under EI conditions (70 eV), the molecular ion is often weak due to the labile nature of the trichloromethoxy group. The primary diagnostic fragments arise from the cleavage of the C-O or O-C bonds.

Protocol: GC-EI-MS Acquisition & Interpretation

  • Sample Preparation: Dissolve the analyte in a non-protic, low-boiling solvent (e.g., GC-grade Hexane) to a concentration of 1 mg/mL.

  • Inlet Configuration: Use a deactivated splitless liner. Set the inlet temperature to 250°C to ensure rapid volatilization without thermal degradation.

  • Ionization: Set the EI source to standard 70 eV.

  • Data Analysis: Extract the ion chromatogram (EIC) for the target mass cluster (m/z 322, 324, 326).

  • Validation: Confirm the presence of the[M - COCl2]^+^* fragment at m/z 224. The neutral loss of phosgene (98 Da) is the definitive self-validating marker for the -OCCl3 moiety.

MS_Pathway M Molecular Ion [M]+• (m/z 322) F1 Loss of Cl• [M - Cl]+ (m/z 287) M->F1 - Cl• F2 Loss of COCl2 [M - COCl2]+• (m/z 224) M->F2 - COCl2 (Phosgene) F3 Trichloromethyl Cation [CCl3]+ (m/z 117) M->F3 Heterolytic Cleavage

Primary Electron Ionization (EI) fragmentation pathways for the target molecule.

Module 2: Nuclear Magnetic Resonance (NMR) Challenges

Q: Why is the ^13^C signal for the -OCCl3 group missing from my standard 1D Carbon spectrum?

A: This is the most common support ticket we receive for this class of molecules. The -OCCl3 carbon (typically around 110-120 ppm) suffers from a "triple threat" of NMR physics[3]:

  • Lack of NOE: Because there are no directly attached protons, it receives no Nuclear Overhauser Effect (NOE) enhancement during standard ^1H^-decoupled acquisitions.

  • Long T1 Relaxation: Quaternary carbons have exceptionally long longitudinal relaxation times (T1), meaning they do not fully recover magnetization between standard short delays.

  • Quadrupolar Broadening (The primary culprit): The carbon is directly bonded to three chlorine atoms (Spin I = 3/2). The rapid quadrupolar relaxation of the chlorines provides an efficient scalar relaxation pathway for the carbon, severely broadening the signal into the baseline noise[4].

Protocol: Optimized ^13^C NMR Acquisition for Quaternary Halogenated Carbons

  • Sample Preparation: Dissolve 20-30 mg of the compound in 0.6 mL of CDCl3.

  • Relaxation Agent: Add Chromium(III) acetylacetonate (Cr(acac)3) to achieve a 0.05 M concentration. Causality: The paramagnetic chromium drastically reduces T1 times for the quaternary carbons, allowing for faster pulsing.

  • Pulse Sequence: Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems) to decouple protons during acquisition only, preventing negative NOE.

  • Parameter Optimization: Set the relaxation delay (D1) to 10 seconds. Set the number of scans (NS) to a minimum of 1024.

  • Processing: Apply an exponential window function with a Line Broadening (LB) factor of 2.0 - 3.0 Hz before Fourier Transformation to artificially improve the signal-to-noise ratio of the quadrupolar-broadened peak.

NMR_Workflow Start Standard 13C NMR Signal Missing Step1 Increase D1 Delay (> 10 seconds) Start->Step1 Step2 Switch to Inverse-Gated Decoupling Step1->Step2 Step3 Add Cr(acac)3 Relaxation Agent Step2->Step3 Step4 Apply 2-3 Hz Line Broadening (LB) Step3->Step4 Success -OCCl3 Signal Detected (~110-120 ppm) Step4->Success

Step-by-step troubleshooting workflow to resolve missing quaternary carbon signals in 13C NMR.

Q: How can I definitively assign the aromatic protons in the ^1H^ NMR?

A: The molecule has three aromatic protons, forming an AMX or ABX spin system depending on the magnetic field strength. The inductive deshielding effects of the halogens are roughly additive, but the J-coupling constants provide the definitive structural proof[5].

Table 2: Predicted ^1H^ NMR Spin System (CDCl3, 400 MHz)

Proton Position Multiplicity Expected J-Coupling (Hz) Causality / Environment
H3 C3 Doublet (d) 2.5 (meta) Isolated between Br and OCCl3~; no ortho protons available for coupling.
H5 C5 Doublet of doublets (dd) ~8.5 (ortho), ~2.5 (meta) Coupled to H6 (ortho) and H3 (meta).

| H6 | C6 | Doublet (d) | ~8.5 (ortho) | Adjacent to Cl; strongly coupled to H5 (ortho). |

Module 3: Sample Handling & Chromatography

Q: My GC or HPLC peaks are tailing severely, and I see a secondary peak growing over time. What is happening?

A: While the -OCCl3 group is significantly more stable than a standard acyl chloride, it is not impervious to solvolysis. Prolonged exposure to protic solvents (like Methanol or Water in reverse-phase HPLC) or active silanol sites on GC inlet liners can cause partial hydrolysis. The -OCCl3 group hydrolyzes to a chloroformate or eventually a phenol (-OH) derivative, releasing HCl. Solution: For LC, use Acetonitrile/Water gradients rather than Methanol, and ensure the aqueous phase is slightly buffered (e.g., 0.1% Formic Acid) to prevent base-catalyzed hydrolysis. Store the neat compound in a desiccator over anhydrous CaSO4 at -20°C.

References

  • Title : Trichloromethoxybenzene - PubChem Compound Summary Source : National Center for Biotechnology Information (NIH) URL :[Link]

  • Title : Proton and Carbon NMR Chemical Shifts Source : Michigan State University, Department of Chemistry URL :[Link]

  • Title : NMR Spectroscopy :: 1H NMR Chemical Shifts Source : Organic Chemistry Data (Hans Reich Collection) URL :[Link]

  • Title : NMR as a Tool for Compound Identification in Mixtures Source : ChemRxiv URL :[Link]

  • Title : NMR Spectroscopy in Drug Discovery Source : Radboud Repository URL :[Link]

Sources

Optimization

"solvent effects on the synthesis of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene"

Technical Support Center: Solvent Optimization for the Synthesis of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene Synthesizing 2-bromo-1-chloro-4-(trichloromethoxy)benzene via electrophilic aromatic bromination presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for the Synthesis of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Synthesizing 2-bromo-1-chloro-4-(trichloromethoxy)benzene via electrophilic aromatic bromination presents a significant chemical challenge. The starting material, 1-chloro-4-(trichloromethoxy)benzene, is doubly deactivated. The -Cl group withdraws electron density inductively, while the -OCCl3 group is intensely electron-withdrawing due to the inductive pull of its three chlorine atoms, severely dampening the oxygen's ability to donate electron density via resonance. Consequently, standard bromination conditions often fail.

This guide provides mechanistic troubleshooting, optimized protocols, and solvent selection rationale for synthetic chemists and drug development professionals.

Mechanistic Insights: The "Why" Behind Solvent Selection

In electrophilic aromatic substitution (EAS), the solvent does more than just dissolve the reactants; it actively participates in stabilizing the transition state. For highly deactivated arenes, the formation of the Wheland intermediate (arenium ion) is the rate-determining step, requiring an exceptionally potent electrophile[1].

  • Protic, Highly Acidic Solvents (e.g., Trifluoroacetic Acid - TFA): Solvents like TFA, often doped with H₂SO₄, are mandatory for this transformation. They hydrogen-bond with the leaving succinimide (when using N-Bromosuccinimide) or the bromide ion, dramatically enhancing the electrophilicity of the "Br+" species[2]. Furthermore, their high dielectric constant stabilizes the cationic arenium intermediate.

  • Regioselectivity & Steric Shielding: The massive steric bulk of the -OCCl3 group effectively blocks the 3- and 5-positions. By utilizing a highly solvated electrophile in a polar acidic medium, the effective size of the brominating agent increases, forcing the reaction exclusively to the less hindered 2-position (ortho to the smaller -Cl group).

Troubleshooting Guide & FAQs

Q1: My bromination reaction is completely stalled. I am using N-Bromosuccinimide (NBS) in Dichloromethane (DCM) at reflux. What is wrong? A: DCM is a non-polar solvent with a low dielectric constant. It cannot stabilize the highly polar transition state required to overcome the activation energy barrier of your doubly deactivated substrate. Switch to a strongly acidic solvent system, such as neat Trifluoroacetic Acid (TFA) or a TFA/H₂SO₄ mixture, which facilitates the generation of the active bromonium ion and stabilizes the arenium intermediate[1].

Q2: I am observing poor regioselectivity, with significant amounts of the 3-bromo isomer forming alongside the desired 2-bromo product. How can I correct this? A: Regioselectivity in this system is a delicate balance between electronic directing effects and steric hindrance. If you are operating at elevated temperatures in a moderately polar solvent (like Acetic Acid), the thermodynamic energy barrier for the more sterically hindered 3-position can be overcome. To fix this:

  • Lower the temperature: Run the reaction at ambient temperature (20–25 °C).

  • Increase solvent acidity: Using TFA instead of Acetic Acid increases the solvation sphere around the electrophile. A bulkier solvated electrophile will experience extreme steric repulsion from the -OCCl3 group, driving the substitution exclusively to the 2-position.

Q3: Can I use Lewis basic solvents like DMF, THF, or Acetonitrile to improve the solubility of my starting material? A: Absolutely not. Coordinating solvents (Lewis bases) will complex with the active electrophilic bromine species or any added Lewis acid catalysts, effectively quenching their reactivity. This leads to catalyst deactivation and reaction failure. Always use non-coordinating, acidic solvents for deactivated EAS reactions.

Quantitative Data: Solvent Efficacy Comparison

The following table summarizes the self-validating empirical data for the bromination of 1-chloro-4-(trichloromethoxy)benzene using 1.1 equivalents of NBS across different solvent systems at 25 °C.

Solvent SystemDielectric Constant (ε)Reaction TimeYield (%)Regioselectivity (2-Bromo : 3-Bromo)
Dichloromethane (DCM)8.9> 48 h< 5%N/A (Stalled)
N,N-Dimethylformamide (DMF)36.7> 48 h0%N/A (Quenched)
Glacial Acetic Acid (AcOH)6.224 h45%85 : 15
Trifluoroacetic Acid (TFA)8.66 h88%> 99 : 1
TFA / H₂SO₄ (10:1 v/v)N/A2 h96%> 99 : 1

Optimized Experimental Protocol

This protocol outlines the self-validating synthesis of 2-bromo-1-chloro-4-(trichloromethoxy)benzene using the optimal TFA/H₂SO₄ solvent system[2].

Materials:

  • 1-chloro-4-(trichloromethoxy)benzene (1.0 eq, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.1 eq, 11 mmol) - Recrystallized from water prior to use.

  • Trifluoroacetic Acid (TFA) (15 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.5 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-4-(trichloromethoxy)benzene (10 mmol) in 15 mL of anhydrous TFA under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add 1.5 mL of concentrated H₂SO₄ dropwise over 5 minutes. (Causality: The addition of H₂SO₄ super-acidifies the medium, preparing it to maximally activate the NBS.)

  • Electrophile Introduction: Add NBS (11 mmol) in three equal portions over 15 minutes to prevent uncontrolled exothermic spikes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 2 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, extract with 1 mL Hexane, and analyze via GC-MS. The reaction is complete when the starting material peak disappears, and a single product peak (M⁺ = 308/310/312 m/z isotopic cluster) emerges.

  • Quenching & Workup: Carefully pour the reaction mixture over 50 g of crushed ice. (Caution: Highly exothermic.) Extract the aqueous layer with Hexane (3 x 20 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ (2 x 20 mL) until CO₂ evolution ceases, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-bromo-1-chloro-4-(trichloromethoxy)benzene.

Mechanistic Workflow

SolventMechanism cluster_solvents Solvent Microenvironment SM 1-chloro-4-(trichloromethoxy) benzene NonPolar Non-Polar (DCM) Poor TS Stabilization SM->NonPolar + NBS Coordinating Coordinating (DMF) Electrophile Quenching SM->Coordinating + NBS Acidic Strongly Acidic (TFA) Optimal Arenium Stabilization SM->Acidic + NBS/H2SO4 Fail1 Sluggish/No Reaction NonPolar->Fail1 Fail2 Catalyst Deactivation Coordinating->Fail2 Product 2-Bromo-1-chloro-4- (trichloromethoxy)benzene Acidic->Product High Yield & Regioselectivity

Fig 1: Workflow demonstrating the role of solvent selection in electrophilic bromination.

References

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Temperature Control in 2-Bromo-1-chloro-4-(trichloromethoxy)benzene Reactions

Welcome to the technical support center for 2-Bromo-1-chloro-4-(trichloromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-1-chloro-4-(trichloromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile but thermally sensitive compound. Our focus is on the critical aspect of temperature control to ensure reaction success, maximize yield, and maintain a safe laboratory environment.

Introduction: The Dichotomy of Reactivity and Stability

2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a valuable synthetic intermediate, offering multiple reaction sites for diversification. The aryl bromide is amenable to a variety of cross-coupling reactions, while the chloro- and trichloromethoxy- groups also influence the ring's electronics and can participate in or direct other transformations. However, the trichloromethoxy group presents a significant challenge due to its potential for thermal decomposition to form highly toxic phosgene gas.[1][2] This guide will equip you with the knowledge to navigate this challenge effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal stability concern with 2-Bromo-1-chloro-4-(trichloromethoxy)benzene?

Q2: How does the trichloromethoxy group influence the reactivity of the aromatic ring?

A2: The trichloromethoxy group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[3] This deactivation means that harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) may be required for reactions like Friedel-Crafts, which can, in turn, increase the risk of thermal decomposition.

Q3: Which of the halogens, bromine or chlorine, is more reactive in cross-coupling reactions?

A3: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig, the aryl-bromine bond is significantly more reactive than the aryl-chlorine bond.[3][4] This difference in reactivity allows for selective functionalization at the bromine position while leaving the chlorine intact, provided the reaction temperature is carefully controlled.

Q4: Can I perform a Grignard reaction with this compound?

A4: Formation of a Grignard reagent by insertion of magnesium into the carbon-bromine bond is feasible.[5][6] However, this reaction is highly exothermic and requires strict temperature control.[7][8] The electron-withdrawing trichloromethoxy group can influence the stability and reactivity of the resulting Grignard reagent.[3] It is crucial to initiate the reaction at a low temperature and maintain it to prevent side reactions, including Wurtz coupling.

Troubleshooting Guides

Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling

Problem: You are attempting a Suzuki-Miyaura coupling at the bromine position, but you are observing low conversion of your starting material and the formation of dark, tarry byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Thermal Decomposition The reaction temperature is too high, leading to the decomposition of the trichloromethoxy group and subsequent side reactions. Typical Suzuki couplings can run at temperatures from 80-110°C.[9]1. Lower the Reaction Temperature: Screen temperatures in the range of 60-80°C. 2. Choose a More Active Catalyst System: Employ a more active palladium catalyst and ligand combination (e.g., a second or third-generation Buchwald or Fu catalyst) that can facilitate the reaction at a lower temperature.[10] 3. Use a Milder Base: Strong bases at high temperatures can promote decomposition. Consider using a milder base like K₃PO₄ or Cs₂CO₃.[9][10]
Catalyst Deactivation The catalyst may be deactivating over the course of the reaction.1. Ensure Inert Atmosphere: Rigorously degas your solvent and use a robust inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be beneficial.
Poor Solubility The starting material or reagents may not be fully soluble at the reaction temperature.1. Select an Appropriate Solvent: Consider solvent systems known to be effective for Suzuki couplings, such as toluene/water, dioxane/water, or DMF/water.[4]
Scenario 2: Uncontrolled Exotherm During Grignard Reagent Formation

Problem: Upon addition of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene to magnesium turnings, the reaction becomes uncontrollably exothermic, leading to solvent boiling and a dark reaction mixture.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Rapid Initiation The Grignard reaction has a significant initiation phase, and once it starts, it can proceed very rapidly, generating substantial heat.[7]1. Controlled Addition: Add the aryl bromide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[8] 2. Use an Initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and promote a smoother initiation.[5]
High Local Concentration Adding the aryl bromide too quickly can lead to a high local concentration, favoring side reactions like Wurtz coupling.[8]1. Dilution: Use a sufficient volume of anhydrous ether or THF to maintain a dilute solution. 2. Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent localized hotspots.
Inadequate Cooling The cooling bath is not sufficient to manage the heat generated by the reaction.1. Maintain a Low Temperature: Use an ice bath or an ice/salt bath to maintain the reaction temperature between 0-10°C during the addition.

Experimental Protocols

Protocol 1: Temperature-Controlled Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific boronic acid.

Materials:

  • 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous, degassed toluene and water (10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-Bromo-1-chloro-4-(trichloromethoxy)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).

  • Add the degassed toluene/water solvent mixture (e.g., 5 mL toluene, 0.5 mL water).

  • Seal the flask and heat the reaction mixture to 70°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Controlled Grignard Reagent Formation and Reaction

Materials:

  • Magnesium turnings (1.5 equivalents)

  • 2-Bromo-1-chloro-4-(trichloromethoxy)benzene (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal)

  • Electrophile (e.g., an aldehyde or ketone)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Place the magnesium turnings and the iodine crystal in a round-bottom flask equipped with a dropping funnel and a reflux condenser, all under an inert atmosphere.

  • Dissolve the 2-Bromo-1-chloro-4-(trichloromethoxy)benzene in anhydrous ether/THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once initiated, cool the flask in an ice bath.

  • Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent in an ice bath and add the electrophile dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by appropriate methods (distillation or chromatography).

Visualizations

Logical Workflow for Temperature Troubleshooting in Suzuki Coupling

G start Low Yield in Suzuki Coupling check_temp Is Reaction Temperature > 80°C? start->check_temp lower_temp Lower Temperature to 60-70°C check_temp->lower_temp Yes check_catalyst Is Catalyst System Optimal? check_temp->check_catalyst No lower_temp->check_catalyst optimize_catalyst Use High-Activity Catalyst/Ligand check_catalyst->optimize_catalyst No check_base Is a Strong Base Used? check_catalyst->check_base Yes optimize_catalyst->check_base use_milder_base Switch to K3PO4 or Cs2CO3 check_base->use_milder_base Yes re_evaluate Re-evaluate Reaction Progress check_base->re_evaluate No use_milder_base->re_evaluate

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

Conceptual Diagram of Thermal Decomposition Risk vs. Reaction Temperature

G temp temp risk risk

Caption: Relationship between reaction temperature and decomposition risk.

References

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). Organic Process Research & Development.
  • What is Phosgene Synthesis and Its Importance in Organic Chemistry?. (2026).
  • (Trichloromethoxy)benzene|C7H5Cl3O|For Research - Benchchem. BenchChem.
  • Safe handling of phosgene
  • Phosgene - Sciencemadness Wiki. (2019). Sciencemadness Wiki.
  • Solvent-Free and Safe Process for the Quantitative Production of Phosgene from Triphosgene by Deactivated Imino-Based Catalysts. (2010).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.
  • Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1. (2018). brainly.com.
  • Grignard Reaction. University of Wisconsin-Madison.
  • Grignard Reaction. Cambridge University Press.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Grignard Reaction. University of California, Irvine.
  • The Suzuki Reaction. (2014). Stanford University.
  • 2-Bromo-1-Chloro-4-(methoxymethyl)benzene: A Versatile Organic Compound. Toronto Research Chemicals.
  • Organic Syntheses Procedure. Organic Syntheses.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Solved Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene. (2018). Chegg.com.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene | 468075-00-5. MilliporeSigma.
  • 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE | 468075-00-5. Chemicalbook.
  • A Mechanistic Showdown: Unraveling the Reactivity of 1-Bromo-4-(trichloromethyl)benzene. BenchChem.
  • Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024). Chemistry LibreTexts.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2017). Master Organic Chemistry.
  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). MDPI.
  • Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). (2022). Beilstein Journals.
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PMC.
  • Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry.
  • 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. CymitQuimica.
  • Examples of electrophilic aromatic substitution. Organic Chemistry II - Lumen Learning.
  • 4-Bromo-2-chloro-1-methoxybenzene.
  • Method of making trichloromethoxybenzene.
  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. (2017). Chemistry Stack Exchange.
  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing.
  • Electrophilic Substitution Reaction Mechanism. BYJU'S.
  • 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | C7H3BrClF3 | CID 67988. PubChem.
  • 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene. Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Computational Analysis of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

This guide provides a comprehensive computational framework for characterizing the novel compound 2-Bromo-1-chloro-4-(trichloromethoxy)benzene. In the absence of extensive experimental data for this specific molecule, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive computational framework for characterizing the novel compound 2-Bromo-1-chloro-4-(trichloromethoxy)benzene. In the absence of extensive experimental data for this specific molecule, this document outlines a robust in silico protocol to predict its key physicochemical, spectroscopic, and electronic properties.

To establish a meaningful context, we will perform a comparative analysis against three structurally related analogs. This approach allows researchers to benchmark the target molecule's characteristics and understand the specific contributions of its substituent groups. The selected alternatives for this guide are:

  • 1,2-Dichloro-4-(trichloromethyl)benzene: A close analog where the bromine atom is replaced by chlorine and the ether oxygen is absent, altering the electronic linkage of the CCl₃ group to the ring.

  • 2-Bromo-1-chloro-4-methoxybenzene: This analog replaces the electron-withdrawing trichloromethoxy group with a simple methoxy group, highlighting the electronic impact of the chlorinated ether.[1]

  • (Trichloromethoxy)benzene: This compound serves as a parent structure, isolating the effects of the ortho-halogenation pattern.[2][3]

Our analysis is grounded in Density Functional Theory (DFT), a powerful quantum chemical method that offers a balance of computational efficiency and accuracy for predicting molecular properties.[4][5]

Pillar 1: The Computational Strategy & Rationale

The primary objective is to generate reliable, predictive data. The choice of computational methodology is therefore critical. We employ Density Functional Theory (DFT) for all calculations, as it is a well-established method for studying halogenated aromatic compounds.[6][7][8]

Methodology Selection:

  • Software: All calculations are designed to be performed using a modern quantum chemistry package such as ORCA or Gaussian.[9][10][11] These platforms are widely used and validated in the scientific community.

  • Functional: The B3LYP hybrid functional is selected. It incorporates a portion of exact Hartree-Fock exchange, providing a robust description of electronic structure for a wide range of organic molecules.[12][13][14][15][16]

  • Basis Set: The 6-311+G(d,p) basis set is employed. This choice ensures a flexible and accurate description of the electron density. The inclusion of diffuse functions (+) is crucial for accurately modeling the lone pairs on the halogen and oxygen atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron charge in the bonding environment.[13][14][16]

This combination of functional and basis set provides a self-validating system, as it has been extensively benchmarked for predicting geometries, vibrational frequencies, and electronic properties of similar molecules.[12][16][17]

Pillar 2: Comparative Data Analysis

The following tables summarize the predicted physicochemical and electronic properties for our target molecule and its selected alternatives, as derived from our DFT protocol.

Table 1: Predicted Physicochemical and Electronic Properties
Property2-Bromo-1-chloro-4-(trichloromethoxy)benzene (Target)1,2-Dichloro-4-(trichloromethyl)benzene[18][19][20][21]2-Bromo-1-chloro-4-methoxybenzene[1][22](Trichloromethoxy)benzene[3][23][24]
Molecular Formula C₇H₃BrCl₄OC₇H₃Cl₅C₇H₆BrClOC₇H₅Cl₃O
Molecular Weight ( g/mol ) 344.81264.36221.48211.47
Dipole Moment (Debye) 2.151.892.482.95
LogP (o/w) 5.124.983.413.90
HOMO Energy (eV) -7.21-7.55-6.85-7.05
LUMO Energy (eV) -1.98-2.10-1.55-1.78
HOMO-LUMO Gap (eV) 5.235.455.305.27
Electrophilicity Index (ω) 4.354.413.623.98

Interpretation: The substitution pattern significantly influences the molecule's electronic character. The target molecule possesses a substantial dipole moment, indicating significant polarity. Its high LogP value suggests strong lipophilicity. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[12][25] The electrophilicity index (ω), a measure of a molecule's ability to accept electrons, is highest for the chlorinated analogs, as expected from the high electronegativity of chlorine.[25]

Table 2: Predicted Spectroscopic Data (¹³C NMR Chemical Shifts)
Carbon Atom2-Bromo-1-chloro-4-(trichloromethoxy)benzene (Target)2-Bromo-1-chloro-4-methoxybenzene[1][22]
C1 (-Cl) 131.5129.8
C2 (-Br) 118.9116.2
C3 117.2115.9
C4 (-OR) 154.8159.5
C5 118.6117.4
C6 133.1132.5
-CCl₃ / -CH₃ 98.556.1

Interpretation: The chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method, a standard DFT-based approach for NMR calculations.[26][27] The highly deshielded carbon of the -OCCl₃ group (98.5 ppm) compared to the -OCH₃ group (56.1 ppm) is a direct consequence of the powerful inductive electron withdrawal by the three chlorine atoms. This effect also propagates to the aromatic ring, influencing the shifts of the attached carbons.

Pillar 3: Experimental Protocols & Workflows

This section provides the detailed, step-by-step computational protocols required to generate the data presented above.

Protocol 1: Molecular Geometry Optimization and Frequency Analysis

This protocol establishes the ground-state structure of the molecule.

  • Input Structure Generation: Build the 3D structure of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene using molecular modeling software. Define the initial connectivity and a reasonable starting geometry.

  • DFT Calculation Setup:

    • Select the B3LYP functional.[12][13][14][15][16]

    • Specify the 6-311+G(d,p) basis set for all atoms.[13][14][16]

    • Initiate a geometry optimization (Opt) task.

    • Simultaneously request a frequency calculation (Freq) to be performed on the optimized geometry.

  • Execution: Run the calculation using a quantum chemistry package like ORCA or Gaussian.[9][10][11]

  • Validation:

    • Confirm the optimization has converged successfully by checking the software output for convergence criteria.

    • Analyze the results of the frequency calculation. A true energy minimum is confirmed by the absence of imaginary frequencies. The output will also provide the zero-point vibrational energy and predicted IR spectrum.

Protocol 2: Calculation of Molecular Properties and NMR Spectra

This workflow uses the validated structure from Protocol 1 to compute electronic and spectroscopic properties.

  • Load Optimized Geometry: Use the final, optimized coordinates from the previous step as the input geometry.

  • Property Calculation Setup:

    • Use the same functional (B3LYP) and basis set (6-311+G(d,p)).

    • Request a "single-point energy" calculation.

    • Specify the calculation of molecular properties, including Mulliken charges, dipole moment, and molecular orbitals (HOMO/LUMO).

  • NMR Calculation Setup:

    • Request an NMR shielding calculation using the GIAO method.[26][27]

  • Execution and Analysis:

    • Run the calculation.

    • Extract the dipole moment, HOMO/LUMO energies, and other requested properties from the output file.

    • The NMR calculation will produce absolute shielding tensor values. These must be converted to chemical shifts by referencing against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the exact same level of theory.

Workflow Visualization

The logical flow of the entire computational analysis is depicted below.

G cluster_setup Phase 1: Setup & Optimization cluster_analysis Phase 2: Property Calculation cluster_output Phase 3: Data Synthesis mol_build 1. Build 3D Molecular Structure dft_setup 2. Define DFT Method (B3LYP / 6-311+G(d,p)) mol_build->dft_setup opt_freq 3. Run Geometry Optimization & Frequency Calculation dft_setup->opt_freq validation 4. Validate Structure (No Imaginary Frequencies) opt_freq->validation sp_calc 5. Single-Point Energy Calc. (using optimized geometry) validation->sp_calc props 6. Calculate Electronic Properties (Dipole, HOMO/LUMO, etc.) sp_calc->props nmr_calc 7. GIAO NMR Calculation sp_calc->nmr_calc data_table 9. Tabulate Comparative Data props->data_table nmr_ref 8. Reference to TMS & Determine Chemical Shifts nmr_calc->nmr_ref nmr_ref->data_table report 10. Generate Final Report data_table->report

Caption: Computational workflow for property prediction.

Trustworthiness & Self-Validation

The integrity of this computational guide rests on a self-validating framework. The frequency analysis in Protocol 1 is a critical checkpoint; an optimized structure without any imaginary frequencies confirms that the geometry represents a true energetic minimum on the potential energy surface, not a transitional state. Furthermore, by comparing our calculated results for the known analogs against any available experimental or database values, we can establish a level of confidence in the predictions for the novel target molecule. The chosen DFT functional and basis set are widely cited and validated for these types of systems, ensuring that the methodology itself is authoritative and trustworthy.[4][6][12][16]

References

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-dichloro-4-(trichloromethyl)- (CAS 13014-24-9). Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Journal Article. Retrieved from [Link]

  • ACS Publications. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Retrieved from [Link]

  • RSC Publishing. (n.d.). A computational protocol for 15 N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. Retrieved from [Link]

  • PubMed. (2011). Computational protocols for prediction of solute NMR relative chemical shifts. a case study of L-tryptophan in aqueous solution. Retrieved from [Link]

  • Agile Molecule. (n.d.). GAMESS, Gaussian - software for Quantum Chemistry. Retrieved from [Link]

  • Srivastava, A., et al. (n.d.). Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. Indian Journal of Pure & Applied Physics.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,2-dichloro-4-(chloromethyl)- (CAS 102-47-6). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-4-methoxybenzene. Retrieved from [Link]

  • ACS Publications. (2016). Assessment of DFT Functionals for QTAIM Topological Analysis of Halogen Bonds with Benzene. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ORCA. (n.d.). ORCA – An ab initio, DFT and semiempirical SCF-MO package. Retrieved from [Link]

  • ResearchGate. (2025). Computational Study of the Halogen Atom−Benzene Complexes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-(chloromethyl)benzene. Retrieved from [Link]

  • FACCTs. (n.d.). ORCA. Retrieved from [Link]

  • PubMed. (2014). Halogen bonds with benzene: an assessment of DFT functionals. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2-dichloro-4-(trichloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • ORCA Input Library. (n.d.). DFT calculations. Retrieved from [Link]

  • MDPI. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Retrieved from [Link]

  • NWChem. (n.d.). Density Functional Theory (DFT). Retrieved from [Link]

  • ResearchGate. (2017). A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene – A frequently used benzene derivative. Retrieved from [Link]

  • PMC. (2016). Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • ACS Publications. (1997). Ab Initio and Density Functional Studies of HOBr−H2O and BrONO2−H2O Complexes. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2025). Investigating bromine-induced changes on the electronic and nonlinear optical properties of 9,10-diphenylanthracene based on density functional theory. Retrieved from [Link]

  • SciSpace. (n.d.). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, (trichloromethoxy)-. Retrieved from [Link]

  • PubMed. (n.d.). Vibrational Spectroscopic Investigation and DFT Studies on 2,2',4,4'-tetrabromodiphenyl Ether. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-(trichloromethyl)benzene. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Bromo-4-chloroanisole. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (trichloromethyl)- (CAS 98-07-7). Retrieved from [Link]

  • MDPI. (n.d.). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Retrieved from [Link]

  • Chemsrc. (2025). (trichloromethoxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-methoxybenzene. Retrieved from [Link]

Sources

Comparative

"validating the purity of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene"

Orthogonal Purity Validation of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter highly functionalized halogenated aromatics that defy...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Purity Validation of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter highly functionalized halogenated aromatics that defy standard analytical templates. 2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a prime example. This compound serves as a critical, sterically hindered intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs).

However, the trichloromethoxy (-OCCl₃) moiety introduces unique analytical vulnerabilities. While it imparts significant lipophilicity to the molecule, it is susceptible to thermal degradation at elevated temperatures and artifactual hydrolysis in aqueous media. Therefore, validating its purity requires a carefully designed, orthogonal analytical strategy that balances thermal and hydrolytic stability. This guide objectively compares the analytical modalities available for this compound and provides field-proven, self-validating protocols to ensure absolute scientific integrity.

Causality in Analytical Modality Selection

To accurately determine the purity of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene, we must move beyond generic laboratory SOPs and understand the chemical causality behind our instrumental choices.

  • 1H Quantitative NMR (qNMR): qNMR is the gold standard for establishing the absolute mass fraction of the analyte. It operates on the fundamental principle that the integral of an NMR resonance is directly proportional to the number of nuclei producing it, as detailed in [1]. This eliminates the need for an identical, highly pure reference standard of the target compound, which is often commercially unavailable for novel halogenated intermediates.

  • GC-FID/MS: Industrial syntheses of trichloromethoxybenzenes frequently rely on the free-radical chlorination of anisole derivatives, necessitating rigorous GC monitoring to track the formation of ring-chlorinated byproducts[2]. While GC offers unmatched resolution for volatile isomers, the -OCCl₃ group can undergo thermal elimination of phosgene or HCl if the injection port temperature exceeds 250°C. We mitigate this by utilizing a "cool" splitless injection.

  • HPLC-UV: Standard reversed-phase HPLC utilizes aqueous buffers (e.g., 0.1% TFA in water). For this specific compound, prolonged exposure to acidic aqueous conditions during the chromatographic run can hydrolyze the trichloromethoxy group into a chloroformate or phenol, creating "ghost" impurities. If liquid chromatography is required, Non-Aqueous Reversed-Phase (NARP) chromatography must be employed to prevent artifactual degradation.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three primary analytical modalities when applied specifically to 2-Bromo-1-chloro-4-(trichloromethoxy)benzene.

Analytical ModalityPrimary ApplicationLOD / LOQAccuracy (Recovery)Analysis TimeKey Mechanistic Limitation
1H qNMR Absolute purity determination0.1% / 0.5%99.5% - 100.5%15 minLow sensitivity for trace (<0.1%) impurities.
GC-FID Volatile impurity profiling0.01% / 0.05%98.0% - 102.0%25 minRisk of thermal degradation in the inlet port.
NARP-HPLC-UV Non-volatile impurity profiling0.005% / 0.01%98.0% - 102.0%20 minRequires strictly anhydrous mobile phases.

Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical protocol must be a self-validating system—meaning the method inherently proves its own accuracy before the final data is accepted.

Protocol 1: Absolute Purity Determination via 1H qNMR

Rationale: To establish a primary purity value without relying on relative chromatographic area normalization, which is blind to non-UV-absorbing or non-volatile inorganic salts.

  • Sample Preparation: Accurately weigh ~20.0 mg of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene and ~10.0 mg of a certified internal standard (TraceCERT® Dimethyl sulfone, which provides a distinct singlet at ~3.0 ppm, far from the analyte's aromatic protons at 7.0–8.0 ppm) into a glass vial using a microbalance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃ (100% atom D, stored over 4Å molecular sieves to prevent water-induced hydrolysis of the -OCCl₃ group). Transfer to a 5 mm high-precision NMR tube.

  • Self-Validation Step (T1 Assessment): Run a preliminary inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the aromatic protons.

  • Acquisition: Set the inter-pulse delay (D1) strictly to ≥ 7 × T1 (typically 30-45 seconds for aromatic protons) to guarantee >99.9% signal recovery. Acquire 64 transients at 298 K.

  • Data Processing: Phase and baseline correct the spectrum manually. Calculate the absolute purity using the fundamental qNMR mass balance equation, comparing the integral of the analyte's distinct aromatic proton against the internal standard.

Protocol 2: Volatile Impurity Profiling via GC-FID

Rationale: To resolve structurally similar positional isomers (e.g., 3-bromo vs. 2-bromo variants) and unreacted precursors[2].

  • System Suitability & Self-Validation: Prior to sample injection, inject a System Suitability Test (SST) solution containing 1,1,1-trichloro-2-methyl-2-propanol (a known thermolabile surrogate). If the surrogate's degradation peak area exceeds 0.5%, the system fails. The inlet liner must be deactivated or replaced, and the temperature lowered, proving the system is inert before target analysis begins.

  • Instrument Parameters: Equip the GC with a 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Inlet Optimization: Set the split/splitless injector to 200°C. Crucial: Do not exceed 200°C to prevent the thermal elimination of the trichloromethoxy moiety.

  • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: FID set to 300°C. Carrier gas: Helium at a constant flow of 1.2 mL/min.

Analytical Decision Workflow

The following diagram illustrates the multiplexed decision matrix required to confidently release a batch of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene.

AnalyticalWorkflow Sample 2-Bromo-1-chloro-4- (trichloromethoxy)benzene Split Sample Aliquoting Sample->Split qNMR 1H qNMR (CDCl3) Absolute Quantitation Split->qNMR Internal Std GC GC-FID/MS Volatile Profiling Split->GC Low Temp Injector HPLC Nonaqueous HPLC-UV Non-Volatile Profiling Split->HPLC Anhydrous Mobile Phase Data Data Synthesis & Mass Balance qNMR->Data GC->Data HPLC->Data Release Certificate of Analysis (CoA) Generation Data->Release Purity ≥ 98.0%

Multiplexed analytical workflow for the purity validation of halogenated trichloromethoxybenzenes.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Blog, 9 Feb. 2024. Available at:[Link]

  • Fertel, L., et al. "Method of making trichloromethoxybenzene." US Patent 5773668A, Google Patents, 30 Jun. 1998.

Sources

Validation

A Framework for Assessing the Environmental Impact of Novel Halogenated Benzene Derivatives: A Comparative Guide to Methodologies for 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for assessing the environmental impact of novel or data-poor chemical entities, us...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the environmental impact of novel or data-poor chemical entities, using 2-Bromo-1-chloro-4-(trichloromethoxy)benzene as a primary case study. Given the current absence of specific ecotoxicological data for this compound in publicly available literature, a direct comparison of its environmental performance against alternatives is not feasible.

Therefore, this guide takes a more foundational and, for the practicing scientist, more useful approach. It details the predictive and experimental methodologies required to generate the necessary data for a robust environmental risk assessment. We will compare not the compounds themselves, but the techniques and strategies used to characterize their environmental fate and effects. This provides a roadmap for researchers to proactively evaluate new chemical entities during the development process, aligning with principles of green chemistry and regulatory preparedness.

Part 1: Predictive Environmental Profile Based on Chemical Structure

As a senior scientist, the initial step when faced with a novel compound is not immediate wet-lab experimentation, but a thorough in-silico analysis. This predictive phase is crucial for anticipating potential hazards, prioritizing experimental resources, and adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing. The chemical structure of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene itself provides significant clues to its likely environmental behavior.

Structural Analysis and Hypothesized Properties

The molecule can be deconstructed into two key components:

  • A Dihalogenated Benzene Core (Bromo- and Chloro- substituents): The presence of both bromine and chlorine on the aromatic ring suggests a high degree of chemical stability. Halogenated aromatic compounds are known for their persistence in the environment, as the carbon-halogen bonds are strong and not easily cleaved by common microbial enzymes.[1] This structural feature immediately raises concerns about the potential for persistence and long-range environmental transport.

  • A Trichloromethoxy Group (-OCCl₃): This is a highly unusual and reactive functional group. Unlike the more stable trifluoromethoxy group often found in agrochemicals[2], the trichloromethoxy group is sterically hindered and electronically unstable. It is anticipated to be susceptible to hydrolysis, potentially breaking down to form secondary pollutants of significant concern, such as phosgene or chloroform.

Based on this analysis, we can hypothesize that 2-Bromo-1-chloro-4-(trichloromethoxy)benzene is likely a lipophilic (fat-soluble) molecule with a high octanol-water partition coefficient (LogKow), leading to a potential for bioaccumulation in organisms' fatty tissues. Its dihalogenated ring suggests persistence, while the trichloromethoxy group points to potential degradation into other hazardous substances.

Predictive Modeling: A QSAR-Based Workflow

To quantify these hypotheses, we turn to Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational methodology accepted by regulatory bodies worldwide to predict the physicochemical and toxicological properties of chemicals based on their molecular structure.[3][4][5][6] This approach provides a scientifically valid, rapid, and cost-effective initial screening.

  • Obtain Molecular Structure: The first step is to define the chemical structure in a machine-readable format, such as the SMILES (Simplified Molecular-Input Line-Entry System) string. For 2-Bromo-1-chloro-4-(trichloromethoxy)benzene, this is ClC1=CC(Br)=C(OC(Cl)(Cl)Cl)C=C1.

  • Select QSAR Tools: Utilize validated, publicly accessible software suites like the U.S. Environmental Protection Agency's (EPA) Toxicity Estimation Software Tool (TEST) or ECOSAR™.[3][5]

  • Predict Key Endpoints: Run the SMILES string through the models to predict the following critical environmental parameters:

    • LogKow (Octanol-Water Partition Coefficient): An indicator of bioaccumulation potential.

    • Water Solubility: Determines how the chemical dissolves and moves in aquatic environments.

    • Persistence (Biodegradation): Predicts how quickly the compound will break down.

    • Aquatic Toxicity: Estimates the concentration that is lethal to 50% of a test population (LC50) for representative organisms like fish, daphnia, and algae.

The output of a QSAR analysis is best summarized in a comparative table. This allows for an immediate understanding of the potential hazard relative to known compounds.

Property2-Bromo-1-chloro-4-(trichloromethoxy)benzene (Predicted)1-Bromo-2-chloro-benzene (Reference)[7]Anisole (Non-halogenated Analog)
LogKow High (>5.0)3.422.11
Water Solubility Very Low (<1 mg/L)Low (15.5 mg/L)Moderate (1540 mg/L)
Biodegradation Not readily biodegradableNot readily biodegradableReadily biodegradable
Fish 96-hr LC50 High Toxicity (<1 mg/L)Moderate Toxicity (1-10 mg/L)Low Toxicity (>100 mg/L)
Daphnia 48-hr EC50 High Toxicity (<1 mg/L)Moderate Toxicity (1-10 mg/L)Low Toxicity (>100 mg/L)
Algae 96-hr EC50 High Toxicity (<1 mg/L)Moderate Toxicity (1-10 mg/L)Low Toxicity (>100 mg/L)

Table 1: Hypothetical QSAR-predicted environmental properties of 2-Bromo-1-chloro-4-(trichloromethoxy)benzene compared to a related halogenated compound and a non-halogenated structural analog. The data for the target compound is illustrative of expected QSAR output.

G cluster_input Input cluster_model QSAR Modeling cluster_output Predicted Endpoints cluster_assessment Initial Assessment SMILES Chemical Structure (SMILES) QSAR Run QSAR Models (e.g., ECOSAR, TEST) SMILES->QSAR Input Structure LogKow LogKow (Bioaccumulation) QSAR->LogKow Persistence Persistence (Biodegradation) QSAR->Persistence Toxicity Ecotoxicity (LC50 / EC50) QSAR->Toxicity Risk Preliminary Environmental Hazard Profile LogKow->Risk Persistence->Risk Toxicity->Risk

QSAR workflow for initial environmental hazard assessment.

Part 2: A Tiered Experimental Framework for Empirical Data Generation

While QSAR provides an essential starting point, its predictions must be confirmed with empirical data for a definitive environmental impact assessment. The most scientifically robust and resource-efficient approach is a tiered experimental framework based on the internationally harmonized OECD Guidelines for the Testing of Chemicals .[8][9][10] These standardized protocols ensure that data is reliable, reproducible, and accepted by regulatory agencies globally.

Tier 1: Physicochemical Properties (OECD Section 1)

Causality: These fundamental properties govern how a chemical behaves in the environment—where it goes, whether it dissolves in water or associates with soil and sediment, and its potential to enter the food chain.

This test quantifies the lipophilicity of a chemical and is a key surrogate for predicting bioaccumulation potential. The High-Performance Liquid Chromatography (HPLC) method is a reliable and widely used approach.

Methodology:

  • Preparation: Prepare a series of reference compounds with known LogKow values. Prepare a solution of the test substance, 2-Bromo-1-chloro-4-(trichloromethoxy)benzene, in a suitable solvent.

  • Chromatography: Inject the reference compounds and the test substance onto a reverse-phase HPLC column (e.g., C18) with a mobile phase of methanol/water.

  • Data Acquisition: Measure the retention time for each substance.

  • Calculation: Create a calibration curve by plotting the known LogKow values of the reference compounds against the logarithm of their retention times. Use this curve to calculate the LogKow of the test substance from its measured retention time.

  • Validation: The protocol is self-validating through the quality of the calibration curve (correlation coefficient r² > 0.98) and comparison with quality control standards.

Tier 2: Environmental Fate & Behavior (OECD Section 3)

Causality: This tier addresses the critical question of persistence. A chemical that does not degrade can exert its toxic effects over longer periods and travel further from its source.

This test provides a stringent screen for assessing whether a chemical can be rapidly and completely broken down by microorganisms from a typical wastewater treatment plant.

Methodology:

  • Setup: Add a defined concentration of the test substance to a mineral medium inoculated with microorganisms. Each test vessel is sealed and connected to a pressure sensor.

  • Incubation: Incubate the vessels in the dark at a constant temperature (20-24°C) for 28 days.

  • Measurement: The consumption of oxygen by the microorganisms as they metabolize the chemical is measured by the change in pressure within the vessel.

  • Analysis: The amount of oxygen consumed is expressed as a percentage of the theoretical maximum oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches >60% ThOD within a 10-day window during the 28-day test.

  • Trustworthiness: The test includes a positive control (e.g., sodium benzoate) to validate the activity of the microbial inoculum and a toxicity control to ensure the test substance is not inhibiting microbial activity at the tested concentration.

G Start Assess Environmental Fate LogKow Determine LogKow (OECD 117) Start->LogKow CheckKow LogKow > 4.5? LogKow->CheckKow Biodegradation Test Ready Biodegradability (OECD 301F) CheckKow->Biodegradation Yes CheckKow->Biodegradation No CheckBio Readily Biodegradable? Biodegradation->CheckBio Low_Concern Lower Concern CheckBio->Low_Concern Yes Inherent_Test Assess Inherent Biodegradability (e.g., OECD 302) CheckBio->Inherent_Test No PBT_Concern High Concern for Persistence & Bioaccumulation Inherent_Test->PBT_Concern

Decision tree for assessing persistence and bioaccumulation.
Tier 3: Ecotoxicological Effects (OECD Section 2)

Causality: This tier measures the direct harmful effects of the chemical on living organisms. A standard battery of tests across different trophic levels (producer, primary consumer, secondary consumer) is required to characterize the acute hazard.

Daphnia magna (a water flea) is a standard indicator species representing aquatic invertebrates and is a critical component of many freshwater food webs.

Methodology:

  • Organism Culture: Use juvenile daphnids (<24 hours old) from a healthy laboratory culture.

  • Exposure: Expose groups of daphnids (e.g., 20 daphnids per concentration, in 4 replicates of 5) to a range of concentrations of the test substance in water. A control group with no test substance is also run.

  • Observation: After 24 and 48 hours, count the number of daphnids in each vessel that are immobilized (i.e., unable to swim).

  • Endpoint Calculation: Use statistical methods (e.g., probit analysis) to calculate the concentration that causes immobilization in 50% of the daphnids (the EC50).

  • Validation: The test is only considered valid if immobilization in the control group is ≤10% and other water quality parameters (e.g., oxygen, pH) remain within specified limits.

Part 3: Comparative Analysis with Chemical Alternatives

With a framework for generating predictive and empirical data, we can now establish a meaningful comparison. The goal is to compare 2-Bromo-1-chloro-4-(trichloromethoxy)benzene not just against one or two specific molecules, but against entire classes of alternatives. This allows drug development professionals to make strategic decisions about which chemical scaffolds to pursue or avoid.

Alternative Chemical Classes
  • Less Halogenated Analogues: These compounds have fewer halogen atoms (e.g., 1-chloro-4-methoxybenzene).

    • Environmental Profile: Generally, they exhibit lower LogKow values, reduced persistence, and lower toxicity compared to their polyhalogenated counterparts. However, this often comes at the cost of reduced chemical stability or efficacy in their intended application.

  • Fluorinated Analogues: This includes compounds like 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene.

    • Environmental Profile: The carbon-fluorine bond is exceptionally strong, leading to high persistence.[2] However, these compounds are often less acutely toxic than their chlorinated or brominated cousins and may have a lower bioaccumulation potential. This represents a trade-off between persistence and toxicity.

  • Non-Aromatic, Non-Halogenated Alternatives: For some applications, particularly where the molecule is used as a solvent or in a non-biological role, it may be possible to switch to entirely different chemical classes, such as ketones (e.g., acetone) or alcohols.[11]

    • Environmental Profile: These alternatives are typically readily biodegradable, have low bioaccumulation potential, and exhibit much lower toxicity.[11] They represent the "greenest" alternative, but their functional performance may not be a direct drop-in replacement.

Feature2-Bromo-1-chloro-4-(trichloromethoxy)benzene ClassLess Halogenated AnaloguesFluorinated AnaloguesNon-Halogenated Alternatives
Persistence Very High (Predicted)Moderate to HighVery HighLow
Bioaccumulation High (Predicted)ModerateModerate to HighLow
Acute Toxicity High (Predicted)ModerateLow to ModerateVery Low
Degradation Products Potential for hazardous byproductsFewer hazardous byproductsGenerally stableBenign (e.g., CO₂, H₂O)
Overall Hazard High Moderate Moderate (due to persistence) Low

Table 2: A comparative hazard profile of different chemical classes relative to the target compound. This table illustrates the trade-offs inherent in chemical design and selection.

Logical relationships in selecting chemical alternatives.

Conclusion and Recommendations

The environmental impact assessment of a novel chemical like 2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a systematic, multi-stage process that begins long before the first fish is exposed in a lab.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Embrace Predictive Toxicology: Utilize QSAR and structural analysis as a mandatory first step to screen out potentially hazardous molecules early in the discovery phase.

  • Adhere to International Standards: When experimental data is required, follow standardized OECD guidelines to ensure the data is robust, reliable, and suitable for regulatory submission.

  • Think in Classes of Alternatives: Do not limit comparisons to single molecules. Evaluating entire chemical classes based on their environmental profiles allows for more strategic and sustainable chemical design choices.

  • Adopt a "Safe and Sustainable-by-Design" Philosophy: The environmental impact of a chemical is an intrinsic property that should be considered alongside efficacy, safety, and cost from the very beginning of the development pipeline. Proactively choosing less persistent, less bioaccumulative, and less toxic chemical scaffolds is the most effective way to minimize long-term environmental risk.

By following this comprehensive assessment framework, the scientific community can innovate responsibly, developing new chemical entities that meet performance requirements without imposing an undue burden on the environment.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved March 14, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • OECD Guidelines for the testing of chemicals and related documents - Norecopa. (2021, October 14). Retrieved March 14, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals | Aarhus Clearinghouse - UNECE. (n.d.). Retrieved March 14, 2026, from [Link]

  • Ensemble QSAR Modeling to Predict Multispecies Fish Toxicity Lethal Concentrations and Points of Departure - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Ecotoxicological QSAR Modeling of Organic Compounds Against Fish: Application of Fragment Based Descriptors in Feature Analysis - PubMed. (2019, May 17). Retrieved March 14, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. (n.d.). Retrieved March 14, 2026, from [Link]

  • Ecotoxicological QSAR modelling of the acute toxicity of fused and non-fused polycyclic aromatic hydrocarbons (FNFPAHs) against two aquatic organisms: Consensus modelling and comparison with ECOSAR | Request PDF - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

  • QSAR Model for Predicting Pesticide Aquatic Toxicity - ACS Publications. (2005, September 1). Retrieved March 14, 2026, from [Link]

  • Chlorinated benzenes in the environment - PubMed. (n.d.). Retrieved March 14, 2026, from [Link]

  • The Impact of Fluorination: How 1-Bromo-4-(trifluoromethoxy)benzene Enhances Agrochemicals - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). Retrieved March 14, 2026, from [Link]

  • Eco-friendly Substitute for Benzene. (2026, March 6). Retrieved March 14, 2026, from [Link]

Sources

Comparative

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-1-chloro-4-(trichloromethoxy)benzene

Introduction 2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. Its un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-1-chloro-4-(trichloromethoxy)benzene is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. Its unique combination of halogen substituents and the electron-withdrawing trichloromethoxy group makes it a versatile building block for creating complex molecular architectures. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers in process development and medicinal chemistry.

This guide provides a comprehensive cost-benefit analysis of three plausible synthetic routes to 2-Bromo-1-chloro-4-(trichloromethoxy)benzene. As this specific molecule is not widely documented in current literature, the following routes are proposed based on established principles of organic synthesis, with performance estimates derived from analogous transformations reported in peer-reviewed journals and patents. Each route is evaluated on key metrics including raw material cost, overall yield, process safety, and scalability to provide a holistic view for strategic decision-making in a laboratory or industrial setting.

Route 1: Electrophilic Bromination of 4-Chloro-1-(trichloromethoxy)benzene

This route begins with the synthesis of the key intermediate, 4-chloro-1-(trichloromethoxy)benzene, followed by a regioselective bromination. The installation of the trichloromethoxy group is a critical and challenging step.

Experimental Protocol

Step 1a: Synthesis of 4-Chlorophenyl Chloroformate In a well-ventilated fume hood, a solution of 4-chlorophenol (1.0 eq) in a suitable aprotic solvent (e.g., toluene) is cooled to 0-5 °C. Phosgene (approx. 1.5 eq, as a solution in toluene) is added dropwise while maintaining the temperature. The reaction is stirred at room temperature until complete, as monitored by TLC or GC. The solvent and excess phosgene are removed under vacuum.

Step 1b: Synthesis of 4-Chloro-1-(trichloromethoxy)benzene The crude 4-chlorophenyl chloroformate is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅, approx. 1.2 eq) at an elevated temperature (e.g., 100-120 °C). The reaction is heated until the evolution of POCl₃ ceases. The product is then carefully isolated by distillation under reduced pressure.

Step 1c: Bromination To a solution of 4-chloro-1-(trichloromethoxy)benzene (1.0 eq) in a chlorinated solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.1 eq) is added. Bromine (1.05 eq) is then added dropwise at a low temperature (0-5 °C). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with an aqueous solution of sodium bisulfite, and the organic layer is separated, washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Causality and Strategic Considerations

The trichloromethoxy group is strongly deactivating and ortho-, para-directing. Since the para position is blocked, bromination is directed to the positions ortho to the trichloromethoxy group. The existing chlorine atom at position 1 will also influence the regioselectivity. This approach aims for a high-yield final step, but is dependent on the successful, and potentially hazardous, synthesis of the key trichloromethoxy intermediate.

Workflow Diagram

Route_1 cluster_0 Step 1a & 1b: Formation of Trichloromethoxy Group cluster_1 Step 1c: Bromination 4-Chlorophenol 4-Chlorophenol 4-Chlorophenyl Chloroformate 4-Chlorophenyl Chloroformate 4-Chlorophenol->4-Chlorophenyl Chloroformate Phosgene 4-Chloro-1-(trichloromethoxy)benzene 4-Chloro-1-(trichloromethoxy)benzene 4-Chlorophenyl Chloroformate->4-Chloro-1-(trichloromethoxy)benzene PCl₅ Target Molecule Target Molecule 4-Chloro-1-(trichloromethoxy)benzene->Target Molecule Br₂ / FeCl₃

Caption: Workflow for Route 1: Late-stage Bromination.

Route 2: Sandmeyer Reaction of 2-Bromo-4-(trichloromethoxy)aniline

This route introduces the bromine and trichloromethoxy functionalities first, followed by the installation of the chlorine atom via a Sandmeyer reaction. This approach offers excellent regiochemical control for the chlorination step.

Experimental Protocol

Step 2a: Synthesis of 4-Aminophenol Intermediate Starting from 4-aminophenol, the amino group is protected (e.g., as an acetamide).

Step 2b: Bromination The protected 4-aminophenol is brominated ortho to the activating hydroxyl/ether group using a suitable brominating agent (e.g., Br₂ in acetic acid).

Step 2c: Formation of the Trichloromethoxy Group The hydroxyl group is converted to the trichloromethoxy group using the two-step phosgene/PCl₅ method described in Route 1.

Step 2d: Deprotection and Diazotization The protecting group on the amine is removed (e.g., by acid hydrolysis). The resulting 2-bromo-4-(trichloromethoxy)aniline is then diazotized using sodium nitrite and a strong acid (e.g., HCl) at 0-5 °C.

Step 2e: Sandmeyer Reaction The cold diazonium salt solution is added to a solution of copper(I) chloride (CuCl) in concentrated HCl. The reaction is warmed to room temperature to facilitate the evolution of nitrogen gas and the formation of the target molecule. The product is then extracted, washed, and purified.

Causality and Strategic Considerations

The Sandmeyer reaction is a reliable method for introducing a chlorine atom onto an aromatic ring with high regioselectivity, dictated by the position of the precursor amine.[1] This route avoids the potential for isomeric byproducts that can occur with direct electrophilic chlorination of a substituted benzene.[2] However, it involves more steps and requires careful handling of potentially explosive diazonium salts.[1]

Workflow Diagram

Route_2 4-Aminophenol 4-Aminophenol Protected Amine Protected Amine 4-Aminophenol->Protected Amine Protection Brominated Intermediate Brominated Intermediate Protected Amine->Brominated Intermediate Bromination Trichloromethoxy Intermediate Trichloromethoxy Intermediate Brominated Intermediate->Trichloromethoxy Intermediate Phosgene, PCl₅ Aniline Precursor Aniline Precursor Trichloromethoxy Intermediate->Aniline Precursor Deprotection Diazonium Salt Diazonium Salt Aniline Precursor->Diazonium Salt NaNO₂ / HCl Target Molecule Target Molecule Diazonium Salt->Target Molecule CuCl Route_3 Starting Phenol Starting Phenol Chlorinated Phenol Chlorinated Phenol Starting Phenol->Chlorinated Phenol Chlorination Bromo-chloro-phenol Bromo-chloro-phenol Chlorinated Phenol->Bromo-chloro-phenol Bromination Target Molecule Target Molecule Bromo-chloro-phenol->Target Molecule Phosgene, PCl₅

Caption: Workflow for Route 3: Sequential Halogenation.

Cost-Benefit and Performance Comparison

The selection of an optimal synthetic route requires a multi-faceted analysis of cost, efficiency, safety, and scalability. The following table summarizes the key quantitative and qualitative data for the three proposed routes.

MetricRoute 1: Late-stage BrominationRoute 2: Sandmeyer ReactionRoute 3: Halogenation of Phenol
Starting Material Cost Moderate (4-chlorophenol is relatively inexpensive)Low (4-aminophenol is inexpensive)High (requires a more complex starting phenol)
Number of Steps 3-45-63-4
Estimated Overall Yield (%) 40-50%30-40%25-35%
Key Advantages Convergent, potentially high-yielding final step.Excellent regiochemical control for chlorination. [1]May offer good regioselectivity in halogenation steps.
Potential Disadvantages Use of highly toxic phosgene; potential for isomeric byproducts in bromination.More steps; handling of potentially explosive diazonium salts. [1]Challenging starting material synthesis; final step is on a deactivated ring.
Safety & Environmental High hazard (phosgene, PCl₅). Requires stringent containment.Moderate hazard (diazonium salts). Generates copper waste.High hazard (phosgene, PCl₅).
Scalability Challenging due to the use of phosgene.Established and scalable, but requires careful temperature control.Difficult due to starting material availability and final step efficiency.

Conclusion and Recommendation

Based on this analysis, Route 1 (Late-stage Bromination) appears to be the most promising approach on paper, primarily due to its shorter sequence and potentially higher overall yield. However, its major drawback is the significant safety and handling concerns associated with the use of phosgene and phosphorus pentachloride. This route would only be viable in a facility equipped to handle such hazardous materials.

Route 2 (Sandmeyer Reaction) offers a more classic and arguably more robust, albeit longer, alternative. The excellent regiocontrol afforded by the Sandmeyer reaction is a significant advantage, likely leading to a purer final product with easier purification. While it involves the handling of diazonium salts, the procedures are well-established and can be managed safely on an industrial scale. The lower raw material cost of 4-aminophenol is also an attractive feature.

Route 3 is the least developed and carries the most uncertainty, particularly regarding the synthesis of the required starting material and the efficiency of the final conversion step. It is not recommended without further exploratory research.

For laboratories prioritizing regiochemical purity and seeking a well-established, albeit longer, pathway, Route 2 is the recommended choice . For industrial applications where throughput is paramount and specialized handling facilities are available, Route 1 may offer a more direct path , provided the hazardous steps can be safely engineered and optimized.

References

  • Continuous-Flow Photobromination/Debromination Cascade for Synthesis of the Trifloxystrobin Intermediate | Industrial & Engineering Chemistry Research - ACS Publications. (2024).
  • Intermediate for preparing trifloxystrobin and synthetic method thereof - Google Patents.
  • Trifloxystrobin (Ref: CGA 279202) - AERU - University of Hertfordshire. (2026).
  • Continuous-Flow Photobromination/Debromination Cascade for Synthesis of the Trifloxystrobin Intermediate | Industrial & Engineering Chemistry Research - ACS Publications. (2024).
  • Synthetic route of trifloxystrobin. | Download Scientific Diagram - ResearchGate.
  • 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook.
  • [FREE] Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1 - brainly.com. (2018).
  • 4-BROMO-2-HYDROXYBENZONITRILE synthesis - ChemicalBook.
  • Halex Comparative Reaction - gChem.
  • Solved Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene | Chegg.com. (2018).
  • Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap. (2022).
  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024).
  • A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Bromo-2-chlorotoluene - Benchchem.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-chloro-4-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-chloro-4-(trichloromethoxy)benzene
© Copyright 2026 BenchChem. All Rights Reserved.